molecular formula C8H6F4 B1295241 2,3,5,6-Tetrafluoro-p-xylene CAS No. 703-87-7

2,3,5,6-Tetrafluoro-p-xylene

Cat. No.: B1295241
CAS No.: 703-87-7
M. Wt: 178.13 g/mol
InChI Key: IWKPBYPUIPVYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-p-xylene is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPBYPUIPVYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220572
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-87-7
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyltetrafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 703-87-7

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-p-xylene, a fluorinated aromatic compound with significant applications in materials science, electronics, and as a versatile building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, also known as 1,4-dimethyl-2,3,5,6-tetrafluorobenzene, is a stable aromatic compound distinguished by the presence of four fluorine atoms on the benzene ring. This substitution pattern imparts unique chemical and physical properties, including high thermal stability and chemical resistance.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 703-87-7[2][3]
Molecular Formula C₈H₆F₄[2][3]
Molecular Weight 178.13 g/mol [3]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid
Melting Point 32 - 36 °C[1]
Boiling Point 143 - 144 °C[4]
Purity ≥ 98% (GC)
Synonyms 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single signal for the six equivalent protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum is anticipated to display three distinct signals corresponding to the methyl carbons, the fluorine-substituted aromatic carbons, and the methyl-substituted aromatic carbons.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance for the four equivalent fluorine atoms.

Note: Specific chemical shift and coupling constant data from experimental results were not available in the searched literature. Researchers should refer to spectral databases or perform their own analysis for precise characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to C-F stretching vibrations, in addition to the characteristic peaks for aromatic C-H and C-C stretching and bending vibrations.

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound was not prominently available in the public domain, a potential synthetic route can be conceptualized based on established fluorination and alkylation reactions.

A logical synthetic pathway could involve the methylation of a polyfluorinated benzene precursor. The diagram below illustrates a conceptual workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Hexafluorobenzene Hexafluorobenzene Nucleophilic_Substitution Nucleophilic Aromatic Substitution Hexafluorobenzene->Nucleophilic_Substitution Methylating_Agent Methylating Agent (e.g., CH3Li or CH3MgBr) Methylating_Agent->Nucleophilic_Substitution Purification Purification (e.g., Distillation, Crystallization) Nucleophilic_Substitution->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. However, the methyl groups can undergo free-radical reactions, and the fluorine atoms can be susceptible to nucleophilic displacement under certain conditions.

Applications

The unique properties of this compound make it a valuable compound in various fields.

Materials Science and Electronics

Its high thermal stability and chemical resistance make it an excellent monomer for the production of specialty polymers.[1] These polymers are utilized in industries such as aerospace and automotive where high-performance materials are required.[1] In the electronics sector, it is used in the synthesis of advanced materials and specialty polymers that can withstand harsh manufacturing conditions.[1]

Chemical Synthesis and as a Solvent

This compound serves as an effective fluorinated solvent, enhancing reaction efficiency and selectivity in certain chemical reactions, particularly in the synthesis of other fluorinated compounds.[1] It is also used as a building block in organic synthesis.

Drug Discovery and Development

The diagram below illustrates the logical relationship between the properties of this compound and its primary applications.

G cluster_properties Core Properties cluster_applications Key Application Areas Properties High Thermal Stability Chemical Resistance Fluorinated Structure Low Surface Energy Polymers High-Performance Polymers (Aerospace, Automotive) Properties->Polymers enables Electronics Specialty Polymers & Advanced Materials Properties->Electronics enables Pharma Pharmaceutical Formulation & Building Block for Synthesis Properties->Pharma contributes to Solvent Fluorinated Solvent Properties->Solvent results in

Caption: Relationship between properties and applications.

Safety and Handling

This compound is classified as a flammable solid and requires careful handling.

Table 2: GHS Hazard Information

Hazard ClassCodeDescription
Flammable SolidH228Flammable solid

Precautionary Statements:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard precautions for handling flammable solids should be observed, including working in a well-ventilated area, using explosion-proof equipment, and keeping the compound away from heat, sparks, and open flames. Personal protective equipment, including gloves and eye protection, is recommended.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive Safety Data Sheet (SDS).

References

Physical properties of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-p-xylene

Introduction

This compound, also known as 1,4-dimethyl-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic compound with the chemical formula C₈H₆F₄.[1][2][3][4][5][6] Its unique structure, featuring a benzene ring substituted with two methyl groups and four fluorine atoms, imparts a combination of chemical stability and hydrophobicity.[1][7] These characteristics make it a valuable building block in the synthesis of specialty polymers, a solvent in fluorinated chemical reactions, and a compound of interest in environmental studies of fluorinated molecules.[1] This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name 1,2,4,5-tetrafluoro-3,6-dimethylbenzene[3]
Synonyms 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2][5][8]
CAS Number 703-87-7[1][2][4][5][6][9]
Molecular Formula C₈H₆F₄[1][2][3][4][5][6]
Molecular Weight 178.13 g/mol [1][3][4][5][7][8]
InChI InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3[3]
InChIKey IWKPBYPUIPVYNZ-UHFFFAOYSA-N[3]
SMILES CC1=C(C(=C(C(=C1F)F)C)F)F[3]

Physical Properties

The physical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Appearance White or colorless to almost white or almost colorless powder to lump to clear liquid.[1][7]Visual Inspection
Melting Point 32 - 37 °C[1][2][7][8][9]Multiple Sources
Boiling Point 143 - 144 °C (at 760 mmHg)[2][8][9]Multiple Sources
Density 1.2315 g/cm³ (estimate)[8]Estimation
Solubility Slightly soluble in methanol.[8]Experimental Observation
Flash Point 117 °F (47.2 °C)[8]Closed-cup Method
Refractive Index 1.4200 (estimate)[8]Estimation
Purity ≥ 98% (Gas Chromatography)[1][7]Gas Chromatography

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, the following are standard methodologies that are typically employed for such characterizations.

1. Melting Point Determination: The melting point is commonly determined using a melting point apparatus, where a small sample is heated in a capillary tube. The temperature range over which the sample melts is observed. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a more precise melting point, which appears as an endothermic peak on the DSC thermogram.

2. Boiling Point Determination: The boiling point is typically measured at atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium. For more accurate measurements, an ebulliometer can be used, which measures the boiling point by determining the temperature at which the vapor pressure of the liquid equals the ambient pressure.

3. Density Measurement: The density of a liquid can be determined using a pycnometer, which is a flask with a specific volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by its volume. For solids, gas pycnometry or the displacement method can be used.

4. Solubility Assessment: Solubility is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured, often using spectroscopic or chromatographic techniques. A qualitative assessment, such as "slightly soluble," is often based on visual observation.

5. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The C-F and C-H stretching and bending vibrations will give characteristic absorption bands.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2,3,5,6-Tetrafluoro-p-xylene. It includes a summary of available spectroscopic data and details on its applications, particularly in polymer science and as a building block in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Identification

This compound, also known as 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene, is an aromatic compound where a benzene ring is substituted with four fluorine atoms and two methyl groups at the para positions. The presence of the electron-withdrawing fluorine atoms grants the molecule high thermal and chemical stability.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
IUPAC Name 1,2,4,5-tetrafluoro-3,6-dimethylbenzene[1]
Synonyms 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[2]
CAS Number 703-87-7[1][2][3][4]
Molecular Formula C₈H₆F₄[1][2][3][4]
Molecular Weight 178.13 g/mol [2][3]
Monoisotopic Mass 178.04056284 Da[1]
InChIKey IWKPBYPUIPVYNZ-UHFFFAOYSA-N[1][4]
SMILES CC1=C(C(=C(C(=C1F)F)C)F)F[1]

Physicochemical and Spectroscopic Data

The physical properties of this compound make it suitable for applications requiring high thermal stability and defined melting behavior. It is typically a white crystalline solid at room temperature.[3][5]

Table 2: Physicochemical Properties

PropertyValue
Appearance White or colorless powder to lump[3][5]
Melting Point 32 - 37 °C[3][6][7]
Boiling Point 143 - 144 °C[6][7]
Density ~1.28 g/cm³[6]
Flash Point 117 °F (47.2 °C)[7]
Solubility Slightly soluble in methanol[7]
Storage Conditions Room Temperature or 2-8 °C[3][5][7]

Spectroscopic analyses are crucial for the identification and characterization of this compound. While full datasets are proprietary or contained within databases, their availability is documented.

Table 3: Summary of Available Spectroscopic Data

Data TypeAvailability / Source
¹H NMR Available from Sigma-Aldrich[1]; SpectraBase[8]
¹³C NMR Available from Sigma-Aldrich[1]; SpectraBase[8]
¹⁹F NMR Available from the University of Vienna[1]; SpectraBase[8]
Mass Spectrometry Electron Ionization (EI) data available in NIST WebBook[4]
FTIR / IR Vapor Phase IR spectra available from Sigma-Aldrich[1]; SpectraBase[8]
Raman Available from SpectraBase[8]

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 179.04784126.5
[M+Na]⁺ 201.02978139.3
[M-H]⁻ 177.03328126.6
[M]⁺ 178.04001123.2
Data sourced from PubChemLite, calculated using CCSbase.[9]

Applications in Research and Development

The unique properties derived from its fluorinated structure make this compound a versatile compound in several high-tech fields.

  • Polymer Science : It is a key monomer for the synthesis of specialty polymers. Its derivatives are used to produce poly(p-xylylene) (Parylene) films via chemical vapor deposition (CVD). These films are valued in the electronics industry as conformal coatings due to their excellent thermal stability, chemical resistance, and dielectric properties.[3][5]

  • Pharmaceuticals and Agrochemicals : In drug development, the tetrafluorinated phenyl moiety can be incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity.[10] The compound serves as a critical building block for complex organic molecules and in drug formulation processes where chemical stability is paramount.[3][5]

  • Advanced Materials : Its hydrophobic and thermally stable nature makes it an ideal candidate for high-performance materials, including specialty coatings and adhesives used in the aerospace and automotive industries.[3]

  • Synthetic Chemistry : It can be used as a high-boiling point solvent for chemical reactions that require elevated temperatures, enhancing reaction efficiency and selectivity, particularly in the synthesis of other fluorinated compounds.[3]

Experimental Protocols

Protocol: Chemical Vapor Deposition (CVD) of Poly(p-xylylene) Films

This protocol describes the deposition of a functionalized poly(p-xylylene) film from a substituted [2.2]paracyclophane precursor, which is the standard method for producing Parylene coatings.

1. Precursor Sublimation:

  • The solid [2.2]paracyclophane derivative (dimer) is placed in the vaporizer section of the deposition system.
  • The precursor is heated to approximately 175 °C under vacuum to induce sublimation.[11]

2. Pyrolysis:

  • The vaporized dimer is passed through a high-temperature pyrolysis furnace, typically heated to 650 °C.[11]
  • In this zone, the [2.2]paracyclophane molecule cleaves to form highly reactive p-quinodimethane monomers.[11]

3. Deposition:

  • The monomer gas is introduced into the deposition chamber, which is held at room temperature.
  • The target substrates (e.g., silicon wafers, electronic components) are placed on a rotating holder within the chamber to ensure uniform coating.
  • The reactive monomer adsorbs onto the substrate surfaces and spontaneously polymerizes, forming a thin, conformal, and pinhole-free film of poly(p-xylylene).[11]

4. Post-Process:

  • The chamber is vented, and the coated substrates are removed. The resulting polymer film is highly stable and does not require further curing.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the logical relationships between the properties and applications of this compound.

experimental_workflow cluster_0 Step 1: Vaporization cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Deposition Precursor [2.2]Paracyclophane Precursor (Dimer) Furnace Pyrolysis Furnace (650 °C) Precursor->Furnace Sublimation (175 °C, Vacuum) Monomer Reactive p-Quinodimethane Monomer Furnace->Monomer Cleavage Substrate Target Substrate (Room Temp) Monomer->Substrate Adsorption Polymer Poly(p-xylylene) Conformal Film Substrate->Polymer Polymerization

Caption: CVD workflow for Poly(p-xylylene) film formation.

logical_relationship cluster_properties Core Properties cluster_applications Primary Applications prop1 High Thermal Stability app1 High-Performance Polymers (e.g., Parylene Coatings) prop1->app1 app3 Durable Coatings & Adhesives prop1->app3 app4 Fluorinated Solvents prop1->app4 High BP prop2 Chemical Inertness (C-F Bonds) prop2->app1 app2 Stable Pharmaceutical Formulations & Intermediates prop2->app2 prop2->app3 prop3 Hydrophobicity prop3->app1 Moisture Barrier prop3->app3

Caption: Properties of this compound and their applications.

References

In-Depth Technical Guide: Physicochemical Properties of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2,3,5,6-Tetrafluoro-p-xylene (CAS No: 703-87-7), a fluorinated aromatic compound of significant interest in the development of high-performance materials, electronics, and specialty polymers.

Physicochemical Data Summary

The melting and boiling points of this compound are critical parameters for its application in various chemical processes and material science applications. The following table summarizes the reported values from various sources.

PropertyValueSource(s)
Melting Point 32 - 36 °C[1][2]
35 - 37 °C[3][4]
36 °C[5]
Boiling Point 143 - 144 °C[3][4][5]
143.55 °C (416.70 K)[6]

Experimental Protocols for Property Determination

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. Standard laboratory procedures for these measurements are described below.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7] The sample should be tightly packed by tapping the tube.[8]

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as a Thiele tube) adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[4][7]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

For small quantities of liquid, the Thiele tube method provides an accurate determination of the boiling point.[5]

Methodology:

  • Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[2]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is level with the thermometer bulb.[5][6]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[6] This design promotes the circulation of the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air and then the substance's vapor expand.[5] Heating is continued until a rapid and continuous stream of bubbles is observed, and then the heat source is removed.

  • Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5][6] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow for Physicochemical Property Verification

The following diagram illustrates a standardized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Verification node_sample Obtain Compound Sample (this compound) node_dry Ensure Sample is Dry and Homogenous node_sample->node_dry node_load Load Sample into Capillary/Fusion Tube node_dry->node_load node_mp Melting Point (MP) Determination node_load->node_mp node_bp Boiling Point (BP) Determination node_load->node_bp node_heat Controlled Heating (e.g., Thiele Tube) node_mp->node_heat node_bp->node_heat node_observe Record Temperature at Phase Transition node_heat->node_observe node_data Observed MP/BP Range node_observe->node_data node_compare Compare with Literature Values node_data->node_compare node_purity Assess Purity (Sharpness of MP Range) node_data->node_purity node_report Final Report node_compare->node_report node_purity->node_report

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-p-xylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrafluoro-p-xylene in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed experimental protocol for determining solubility, discussing the theoretical principles governing the solubility of fluorinated compounds, and presenting the limited available qualitative information. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to assess its suitability for various applications and to design appropriate experimental procedures.

Introduction

This compound, a fluorinated aromatic compound, is of significant interest in materials science, medicinal chemistry, and drug development due to its unique physicochemical properties conferred by the presence of fluorine atoms. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine it experimentally.

Solubility Data of this compound

A thorough review of the scientific literature reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative.

Table 1: Qualitative and Quantitative Solubility of this compound in Various Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Qualitative SolubilityQuantitative Solubility ( g/100 mL at specified temp.)
MethanolCH₃OH32.7Slightly SolubleData not available
EthanolC₂H₅OH24.5Data not availableData not available
Acetone(CH₃)₂CO20.7Data not availableData not available
DichloromethaneCH₂Cl₂9.1Data not availableData not available
ChloroformCHCl₃4.8Data not availableData not available
Ethyl AcetateCH₃COOC₂H₅6.0Data not availableData not available
TetrahydrofuranC₄H₈O7.6Data not availableData not available
AcetonitrileCH₃CN37.5Data not availableData not available
Dimethylformamide(CH₃)₂NC(O)H36.7Data not availableData not available
Dimethyl Sulfoxide(CH₃)₂SO46.7Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available
HexaneC₆H₁₄1.9Data not availableData not available
CyclohexaneC₆H₁₂2.0Data not availableData not available

Note: The lack of quantitative data highlights the necessity for experimental determination of solubility for specific applications.

Theoretical Considerations for Solubility of Fluorinated Compounds

The solubility of fluorinated compounds like this compound can be complex and may not strictly follow the "like dissolves like" principle. Key factors influencing their solubility include:

  • Fluorine's Electronegativity: The high electronegativity of fluorine atoms creates strong C-F bonds and can lead to a significant molecular dipole moment, influencing interactions with polar solvents.

  • Low Polarizability: The tightly held electrons of fluorine result in low polarizability, which can weaken van der Waals interactions with nonpolar solvents.

  • "Fluorous" Interactions: Highly fluorinated compounds can exhibit unique "fluorous" interactions, leading to miscibility with other fluorous compounds but potentially limited solubility in common organic solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of a solid solute is a critical factor. The strong intermolecular forces in solid this compound, potentially including π-π stacking and halogen bonding, will significantly impact its solubility.

Predicting the solubility of fluorinated compounds can be challenging, and theoretical models may be employed to estimate solubilization energies. However, experimental verification remains essential for accurate data.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.[1]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Determine the mass of the filtered solution in the volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID). A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is required for accurate quantification.

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

  • To calculate solubility in mg/mL:

    • Solubility (mg/mL) = (Concentration from analysis (mg/mL) × Dilution factor)

  • To calculate solubility in g/100 mL:

    • Solubility ( g/100 mL) = Solubility (mg/mL) × 0.1

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-p-xylene from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a multi-step synthetic pathway for the preparation of 2,3,5,6-tetrafluoro-p-xylene, a valuable fluorinated building block in the pharmaceutical and materials science industries. The synthesis commences with the readily available industrial feedstock, p-xylene, and proceeds through a series of robust chemical transformations. The core of this process involves the oxidation of p-xylene to terephthalic acid, followed by perchlorination to tetrachloroterephthalic acid. Subsequent halogen exchange fluorination yields 2,3,5,6-tetrafluoroterephthalic acid, which is then decarboxylated to afford the final product. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key steps, quantitative data, and logical process flow diagrams to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to its unique physicochemical properties, which are conferred by the presence of fluorine atoms. These properties, including high thermal stability, chemical resistance, and altered electronic characteristics, make it a valuable intermediate in the synthesis of specialized polymers, liquid crystals, and biologically active molecules. This guide outlines a feasible and scalable synthetic route starting from p-xylene, a cost-effective and abundant petrochemical.

The overall synthetic strategy is depicted in the following workflow:

Synthesis_Workflow p_xylene p-Xylene terephthalic_acid Terephthalic Acid p_xylene->terephthalic_acid Oxidation tetrachloro_acid Tetrachloroterephthalic Acid terephthalic_acid->tetrachloro_acid Chlorination tetrafluoro_acid 2,3,5,6-Tetrafluoroterephthalic Acid tetrachloro_acid->tetrafluoro_acid Halogen Exchange Fluorination final_product This compound tetrafluoro_acid->final_product Decarboxylation

Figure 1: Overall synthetic workflow for the preparation of this compound from p-xylene.

Step 1: Oxidation of p-Xylene to Terephthalic Acid

The initial step in the synthesis is the oxidation of p-xylene to terephthalic acid. This transformation is a cornerstone of the chemical industry, primarily accomplished through the Amoco process. This process involves the liquid-phase air oxidation of p-xylene, catalyzed by a mixture of cobalt and manganese salts, with a bromide promoter in an acetic acid solvent.

Experimental Protocol: Amoco Process

Materials:

  • p-Xylene

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (promoter)

  • Compressed air (oxidant)

Procedure:

  • A mixture of p-xylene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide is charged into a high-pressure reactor.

  • The reactor is pressurized with compressed air and heated to a temperature range of 175-225 °C.

  • The reaction is maintained under pressure (15-30 atm) with continuous stirring and sparging of air to ensure a sufficient supply of oxygen.

  • The reaction is highly exothermic, and the temperature is carefully controlled.

  • As the reaction proceeds, terephthalic acid, which has low solubility in acetic acid, precipitates out of the solution.

  • Upon completion, the reactor is cooled, and the crude terephthalic acid is collected by filtration.

  • The collected solid is washed with fresh acetic acid and then water to remove residual catalysts and solvent.

  • The product is dried to yield crude terephthalic acid.

Quantitative Data
ParameterValue
Yield >95%
Purity (crude) ~98%
Reaction Temperature 175-225 °C
Pressure 15-30 atm
Catalyst Loading Varies by specific process
Solvent Acetic Acid

Step 2: Chlorination of Terephthalic Acid to Tetrachloroterephthalic Acid

The subsequent step involves the perchlorination of the terephthalic acid aromatic ring. This is a crucial step to introduce halogen atoms that can be later exchanged for fluorine.

Experimental Protocol

Materials:

  • Terephthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Chlorine gas (Cl₂)

  • Iodine (catalyst, optional)

Procedure:

  • Terephthalic acid is first converted to terephthaloyl chloride by reacting with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction is typically heated to reflux until the evolution of HCl and SO₂ ceases. Excess thionyl chloride is removed by distillation.

  • The resulting terephthaloyl chloride is then subjected to chlorination. The reaction is carried out in a suitable reactor, and chlorine gas is bubbled through the molten or dissolved terephthaloyl chloride at an elevated temperature. A Lewis acid catalyst such as iodine can be used to facilitate the reaction.

  • The reaction progress is monitored by analyzing aliquots for the degree of chlorination.

  • Upon completion, the excess chlorine is purged, and the crude tetrachloroterephthaloyl chloride is isolated.

  • The tetrachloroterephthaloyl chloride is then hydrolyzed back to tetrachloroterephthalic acid by careful addition of water. The solid acid is collected by filtration, washed, and dried.

Quantitative Data
ParameterValue
Yield Moderate to high
Reaction Temperature Varies (typically elevated)
Catalyst DMF (for acid chloride formation), Iodine (for chlorination)

Step 3: Halogen Exchange (Halex) Fluorination

This step is the core fluorination reaction where the chlorine atoms on the aromatic ring are replaced by fluorine atoms. The Halex process is a widely used industrial method for this type of transformation.

Experimental Protocol

Materials:

  • Tetrachloroterephthalic acid

  • Potassium fluoride (KF) (fluorinating agent)

  • Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

Procedure:

  • Tetrachloroterephthalic acid and a stoichiometric excess of anhydrous potassium fluoride are suspended in a high-boiling aprotic polar solvent.

  • A phase-transfer catalyst may be added to enhance the reaction rate.

  • The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring.

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • The progress of the reaction is monitored by techniques such as HPLC or GC-MS to follow the disappearance of the starting material and the formation of the fluorinated product.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and acidifying to precipitate the 2,3,5,6-tetrafluoroterephthalic acid.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data
ParameterValue
Yield Typically high
Reaction Temperature 150-250 °C
Fluorinating Agent Potassium Fluoride (KF)
Solvent DMF, NMP, or Sulfolane

Step 4: Decarboxylation to this compound

The final step is the removal of the two carboxylic acid groups to yield the target molecule. Copper-catalyzed decarboxylation is an effective method for this transformation.

Experimental Protocol

Materials:

  • 2,3,5,6-Tetrafluoroterephthalic acid

  • Copper(I) oxide (Cu₂O) or other copper catalysts

  • High-boiling solvent (e.g., quinoline, NMP)

  • Ligand (e.g., 1,10-phenanthroline, optional)

Procedure:

  • 2,3,5,6-Tetrafluoroterephthalic acid is mixed with a catalytic amount of a copper salt (e.g., Cu₂O) in a high-boiling solvent such as quinoline or NMP.

  • A ligand like 1,10-phenanthroline can be added to improve the catalyst's efficacy.

  • The reaction mixture is heated to a high temperature (typically 180-250 °C) under an inert atmosphere.

  • The evolution of carbon dioxide indicates the progress of the decarboxylation reaction.

  • The reaction is monitored by GC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and diluted with a suitable organic solvent.

  • The mixture is filtered to remove the catalyst, and the filtrate is washed with aqueous acid to remove the basic solvent (if quinoline is used).

  • The organic layer is then washed with water and brine, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure this compound.

Quantitative Data
ParameterValue
Yield Good to excellent
Reaction Temperature 180-250 °C
Catalyst Copper-based (e.g., Cu₂O)
Solvent Quinoline, NMP

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a signaling pathway where each intermediate acts as a precursor for the subsequent transformation.

Logical_Progression Start p-Xylene Oxidation Oxidation (Amoco Process) Start->Oxidation Intermediate1 Terephthalic Acid Oxidation->Intermediate1 Chlorination Perchlorination Intermediate1->Chlorination Intermediate2 Tetrachloroterephthalic Acid Chlorination->Intermediate2 Fluorination Halogen Exchange (Halex Reaction) Intermediate2->Fluorination Intermediate3 2,3,5,6-Tetrafluoroterephthalic Acid Fluorination->Intermediate3 Decarboxylation Decarboxylation (Cu-catalyzed) Intermediate3->Decarboxylation End This compound Decarboxylation->End

Figure 2: Logical progression of the multi-step synthesis.

Conclusion

The synthesis of this compound from p-xylene is a challenging but feasible multi-step process. While the initial oxidation of p-xylene is a well-optimized industrial process, the subsequent chlorination, halogen exchange fluorination, and decarboxylation steps require careful control of reaction conditions to achieve high yields and purity. This guide provides a detailed framework and experimental protocols for each key transformation, serving as a valuable resource for researchers and professionals in the field of synthetic organic chemistry and drug development. The modular nature of this synthetic route also allows for potential optimization and adaptation of individual steps to improve overall efficiency and sustainability.

An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene, a versatile fluorinated aromatic compound. The document details its chemical properties, synthesis, and key applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Nomenclature and Chemical Identifiers

The compound commonly known as 2,3,5,6-Tetrafluoro-p-xylene is systematically named 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene according to IUPAC nomenclature.[1] It is a symmetrically substituted aromatic ring where four hydrogen atoms of p-xylene are replaced by fluorine atoms.

A comprehensive list of its identifiers is provided below for clear referencing in research and procurement.

Identifier TypeValue
IUPAC Name 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene[1]
Common Name This compound
Synonyms 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene, 1,4-Dimethyltetrafluorobenzene[1]
CAS Number 703-87-7[1]
Molecular Formula C₈H₆F₄[1]
InChI Key IWKPBYPUIPVYNZ-UHFFFAOYSA-N[1]
PubChem CID 136549[1]
MDL Number MFCD00012231[2]

Physicochemical and Spectroscopic Properties

The unique properties of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene stem from the presence of multiple strong carbon-fluorine bonds, which impart significant chemical and thermal stability.[3]

Table of Physicochemical Properties:

PropertyValueSource(s)
Molecular Weight 178.13 g/mol [2]
Appearance White to off-white solid; powder to lump to clear liquid[4]
Melting Point 35-37 °C (lit.)[4]
Boiling Point 143-144 °C (lit.)[4]
Purity ≥98.0% (GC)
Hazard Class 4.1 (Flammable solid)[4]

Spectroscopic Data Summary:

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Public databases provide access to various spectra for reference.

Spectrum TypeAvailability / Source
¹H NMR Available from Sigma-Aldrich Co. LLC. via PubChem[1]
¹³C NMR Available from Sigma-Aldrich Co. LLC. via PubChem[1]
¹⁹F NMR Available from SpectraBase / W. Robien, Univ. of Vienna via PubChem[1]
IR Spectra Vapor Phase IR Spectra available from Sigma-Aldrich Co. LLC. via PubChem[1]
Raman Spectra FT-Raman spectra available from Bio-Rad/Sigma-Aldrich via PubChem[1]

Synthesis and Reactivity

Conceptual Experimental Workflow:

The following diagram illustrates a conceptual workflow for the synthesis, based on standard organic chemistry reactions. This is a generalized representation and not a validated experimental protocol.

G cluster_0 Synthesis Workflow start Start: 1,2,4,5-Tetrafluorobenzene reaction Friedel-Crafts Alkylation start->reaction reagents Reagents: - Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) - Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) reagents->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Organic Extraction (e.g., with CH₂Cl₂, Ethyl Acetate) workup->extraction purification Purification: - Distillation or - Column Chromatography extraction->purification product Product: 1,2,4,5-Tetrafluoro- 3,6-dimethylbenzene purification->product

Caption: Conceptual workflow for the synthesis of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene.

The reactivity of the methyl groups can be exploited for further functionalization, such as radical bromination to form bromomethyl derivatives, which are versatile intermediates for introducing the tetrafluoro-p-xylene core into larger molecules.

Applications in Research and Industry

The robust nature of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene makes it a valuable component in several advanced applications. Its tetrafluorinated core provides exceptional chemical stability, thermal resistance, and unique electronic properties.

G cluster_properties Key Properties cluster_applications Applications center 1,2,4,5-Tetrafluoro- 3,6-dimethylbenzene prop1 High Thermal Stability center->prop1 prop2 Chemical Inertness center->prop2 prop3 Hydrophobicity center->prop3 prop4 Unique Electronic Properties center->prop4 app1 Specialty Polymers prop1->app1 app2 High-Performance Materials prop1->app2 prop2->app1 app4 Fluorinated Solvents prop2->app4 app5 Pharmaceutical Intermediates prop2->app5 app6 Agrochemical Synthesis prop2->app6 prop3->app2 app3 Electronics prop4->app3

Caption: Relationship between key properties and applications of the title compound.

  • Polymer Production: It is utilized in the synthesis of specialty polymers that require high thermal stability and chemical resistance, suitable for aerospace and automotive industries.[3]

  • High-Performance Materials: Its inherent stability makes it an ideal building block for materials used in harsh environments.[3]

  • Electronics: The compound is used in the production of advanced materials and as a solvent in the electronics field.[3]

  • Fluorinated Solvents: It can serve as an effective solvent in specific chemical reactions, particularly in the synthesis of other fluorinated compounds.[3]

  • Research Intermediate: It is a key starting material for synthesizing more complex fluorinated molecules for various research purposes, including agrochemicals and pharmaceuticals.[3]

Role in Drug Discovery and Development

In drug development, the introduction of fluorine into a molecule is a well-established strategy to enhance its pharmacological profile. The 1,2,4,5-tetrafluoro-3,6-dimethylbenzene scaffold can be considered a "fluorinated bioisostere" of a p-xylene or related phenyl group. Incorporating this moiety into a drug candidate can profoundly influence its properties.

While this specific compound is not a final drug, it serves as a valuable building block. The strategic placement of the tetrafluorinated ring can modulate key pharmacokinetic and pharmacodynamic parameters.

G cluster_effects Pharmacological Impact cluster_outcomes Potential Outcomes center Tetrafluoro-p-xylene Moiety in Drug Candidates effect1 Enhanced Metabolic Stability (Blocks CYP450 oxidation sites) center->effect1 effect2 Increased Lipophilicity (Improves membrane permeability) center->effect2 effect3 Modulation of pKa (Alters ionization state of nearby groups) center->effect3 effect4 Altered Binding Interactions (e.g., dipole, quadrupole, halogen bonding) center->effect4 outcome1 Improved Half-life effect1->outcome1 outcome2 Enhanced Bioavailability effect2->outcome2 outcome3 Increased Potency/Selectivity effect3->outcome3 effect4->outcome3 outcome4 Reduced Off-Target Effects effect4->outcome4

Caption: The strategic role of the tetrafluoro-p-xylene moiety in medicinal chemistry.

  • Metabolic Stability: The C-F bonds are much stronger than C-H bonds, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block common metabolic pathways, potentially increasing the drug's half-life and bioavailability.

  • Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. The introduction of multiple fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Binding Interactions: The electron-withdrawing nature of the fluorine atoms creates a polarized ring system. This can alter the pKa of adjacent functional groups and introduce new, favorable interactions (such as dipole-dipole or halogen bonding) with the target protein, potentially increasing binding affinity and selectivity.

For drug development professionals, 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene represents a valuable building block for creating new chemical entities with potentially superior "drug-like" properties compared to their non-fluorinated analogues.

References

Commercial Availability and Technical Profile of 2,3,5,6-Tetrafluoro-p-xylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-p-xylene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its commercial availability, key physical and chemical properties, and established experimental applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in high purity, suitable for research and development purposes. The compound is marketed under several synonyms, including 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene.

Table 1: Commercial Suppliers and Typical Specifications

SupplierTypical PurityAvailable Quantities
Chem-Impex≥ 98% (GC)Grams to Kilograms
TCI Chemicals>98.0% (GC)Grams to Kilograms
Sigma-Aldrich97%Grams
Matrix ScientificInquireGrams to Kilograms
Santa Cruz BiotechnologyInquireGrams

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its highly fluorinated structure imparts unique properties, including high thermal stability and chemical resistance.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₄[2]
Molecular Weight 178.13 g/mol [2]
CAS Number 703-87-7[2]
Appearance White to off-white solid[3]
Melting Point 35-37 °C[3]
Boiling Point 143-144 °C[3]
Purity Typically >97%

Applications in Research and Development

This compound serves as a valuable building block and solvent in various chemical syntheses, particularly in the fields of polymer chemistry and drug discovery.

Polymer Synthesis: Precursor to Parylene F

A significant application of this compound is as a precursor to the dimer octafluoro[2.2]paracyclophane, which is the monomer used for the chemical vapor deposition (CVD) of Parylene F, a high-performance conformal coating.[1][4] The resulting fluorinated polymer exhibits exceptional thermal stability, UV resistance, and low dielectric constant, making it suitable for protecting sensitive electronics and medical devices.[5]

Experimental Protocol: Synthesis of Parylene F via Chemical Vapor Deposition (Gorham Process)

The synthesis of Parylene F is achieved through a multi-step chemical vapor deposition process, famously known as the Gorham process.[4] This method involves the vaporization of a stable dimer precursor, followed by its pyrolysis into a reactive monomer, which then polymerizes onto a substrate at room temperature.

1. Dimer Sublimation: The solid dimer precursor, octafluoro[2.2]paracyclophane (derived from this compound), is placed in a vaporizer. The vaporizer is heated to approximately 100-150°C under vacuum (typically 1.0 Torr), causing the dimer to sublime directly into a gaseous state.[5][6]

2. Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace at 680-750°C.[4] This pyrolysis step cleaves the dimer into reactive p-xylylene monomers. The higher temperature compared to unsubstituted parylene is necessary due to the stronger C-F bonds.[4]

3. Deposition and Polymerization: The reactive monomer gas is introduced into a room-temperature deposition chamber containing the substrate to be coated. Upon contact with the cooler surface, the monomers adsorb and spontaneously polymerize to form a thin, uniform, and conformal film of poly(tetrafluoro-p-xylylene) (Parylene F).[6] The polymerization proceeds without the need for a catalyst.

4. Cold Trap: Any unreacted monomer and volatile byproducts are drawn through the deposition chamber and collected in a cold trap, typically cooled with liquid nitrogen, to prevent them from entering the vacuum pump.

G Dimer Octafluoro[2.2]paracyclophane (Dimer) (Solid) Monomer Reactive Monomer (Gas) Dimer->Monomer Polymer Parylene F Film (Solid Polymer) Monomer->Polymer Trap Waste Polymer->Trap

Figure 1. Chemical Vapor Deposition Workflow for Parylene F Synthesis.
Use as a Solvent in Chemical Synthesis

The unique properties of this compound, such as its high boiling point and ability to dissolve a range of organic compounds, make it a potential solvent for specialized chemical reactions.[1] Its fluorinated nature can be advantageous in reactions where solvent polarity and coordination play a critical role, such as in certain cross-coupling reactions or nucleophilic aromatic substitutions. While its broad application as a general laboratory solvent is not established, its use in specific contexts, particularly in the synthesis of other fluorinated molecules, is an area of active interest. Detailed experimental protocols for its use as a solvent are not widely published and would likely require case-by-case optimization.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions in a well-ventilated area. Users should consult the Safety Data Sheet (SDS) from their supplier for comprehensive handling, storage, and disposal information. Personal protective equipment, including gloves and safety glasses, is recommended.

Conclusion

This compound is a commercially accessible and versatile fluorinated compound with important applications in materials science, particularly as a precursor for Parylene F coatings. Its potential as a specialized solvent in organic synthesis warrants further exploration by the research community. The data and protocols presented in this guide are intended to support and facilitate further investigation and application of this valuable chemical.

References

2,3,5,6-Tetrafluoro-p-xylene: A Technical Guide to Safe Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety and handling considerations for 2,3,5,6-Tetrafluoro-p-xylene, a versatile fluorinated aromatic compound used in the synthesis of high-performance materials and specialty polymers.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who may handle this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Chemical Name This compound[1][3]
Synonyms 1,4-Dimethyl-2,3,5,6-tetrafluorobenzene, 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene[3][4][5]
CAS Number 703-87-7[4][6]
Molecular Formula C₈H₆F₄[1][4]
Molecular Weight 178.13 g/mol [1][4]
Appearance White to off-white solid or powder[1][3]
Melting Point 32 - 37 °C (lit.)[3][6]
Boiling Point 143 - 144 °C (lit.)[3][6]
Density 1.283 g/cm³ (estimate)[6]
Flash Point 117 °F (47.2 °C)[3]
Purity ≥ 98% (GC)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassCategoryHazard Statement
Flammable Solids1H228: Flammable solid[4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[4]

Signal Word: Danger[4]

Hazard Pictograms:

alt text
alt text

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are recommended based on general guidelines for handling fluorinated organic compounds. [1]

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 3.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and solid particulates causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber - consult manufacturer's compatibility chart).Prevents skin irritation upon contact.
Body Protection Flame-retardant lab coat. A chemical-resistant apron may be necessary for larger quantities.Protects against skin contact and in case of fire.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Minimizes inhalation of dust or vapors that may cause respiratory irritation.
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [1]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and explosion-proof equipment. [5]* Grounding: Ground and bond containers and receiving equipment to prevent static discharge. [5]* Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage
  • Store in a cool, dry, and well-ventilated area at room temperature. [1]* Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and concise emergency response plan should be in place before handling this chemical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: As a flammable solid, it can be ignited by friction, heat, sparks, or flames. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.1.

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.

  • Methods for Cleaning Up: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal. For a molten spill, allow it to solidify before cleaning. Use non-sparking tools.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it in the environment.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for assessing the skin and eye irritation potential of a solid chemical, as would be relevant given its GHS classification.

In Vitro Skin Irritation Test Methodology

This protocol is based on the Reconstructed Human Epidermis (RhE) test method (OECD Test Guideline 439). [6]

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, humidified incubator at 37°C and 5% CO₂.

  • Application of Test Substance: A defined amount of the solid test substance (e.g., 25 mg) is applied uniformly to the surface of the tissue. A small volume of a suitable solvent (e.g., deionized water or phosphate-buffered saline) may be used to moisten the substance and ensure good contact with the tissue.

  • Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) in the incubator.

  • Rinsing: After exposure, the test substance is carefully removed by rinsing with a buffered saline solution.

  • Post-Exposure Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT assay. The tissues are incubated with MTT solution, which is converted by viable cells into a colored formazan product. The formazan is then extracted, and the optical density is measured.

  • Data Interpretation: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

In Vitro Eye Irritation Test Methodology

This protocol is based on the Reconstructed Human Cornea-like Epithelium (RhCE) test method (OECD Test Guideline 492). [7]

  • Tissue Preparation: Reconstructed human cornea-like epithelium tissues are pre-incubated under controlled conditions.

  • Application of Test Substance: The solid test substance is applied to the apical surface of the corneal tissue.

  • Exposure: The exposure duration is typically longer for solids than for liquids (e.g., 6 hours). [7]4. Rinsing and Post-Exposure: Similar to the skin irritation test, the substance is rinsed off, and the tissues are incubated in fresh medium.

  • Viability Assessment: The MTT assay is used to quantify cell viability.

  • Data Interpretation: The substance is identified as an eye irritant if the mean tissue viability falls below a predefined cut-off value (e.g., ≤ 60%). [7]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution storage_disposal storage_disposal start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment (Review SDS & Hazards) start->risk_assessment ppe_selection 2. Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection eng_controls 3. Prepare Engineering Controls (Fume Hood, Eyewash Station) ppe_selection->eng_controls weighing 4. Weigh Solid Compound eng_controls->weighing is_spill Spill Occurs? weighing->is_spill spill_response Emergency Spill Response (Evacuate, Contain, Clean) is_spill->spill_response Yes procedure 5. Perform Experimental Procedure is_spill->procedure No spill_response->weighing Restart Task waste_collection 6. Collect Waste procedure->waste_collection decontamination 7. Decontaminate Work Area & Glassware waste_collection->decontamination storage Store Unused Material decontamination->storage disposal Dispose of Waste Properly storage->disposal end End disposal->end

Caption: General workflow for safely handling this compound in a laboratory setting.

EmergencyResponse event event action action decision decision outcome outcome info info exposure_event Exposure Event Occurs (Skin/Eye Contact, Inhalation) remove_from_source 1. Remove Victim from Source & Remove Contaminated Clothing exposure_event->remove_from_source assess_consciousness Is Victim Conscious? remove_from_source->assess_consciousness call_emergency Call Emergency Services assess_consciousness->call_emergency No first_aid 2. Administer First Aid (Flush Skin/Eyes, Fresh Air) assess_consciousness->first_aid Yes call_emergency->first_aid provide_sds 3. Provide SDS to Emergency Responders first_aid->provide_sds medical_attention Seek Immediate Medical Attention provide_sds->medical_attention

Caption: Logical decision-making process for emergency response to personal exposure.

References

Potential applications of 2,3,5,6-Tetrafluoro-p-xylene in materials science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 2,3,5,6-Tetrafluoro-p-xylene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound that serves as a critical building block for a new generation of high-performance polymers.[1][2] Its molecular structure, featuring a benzene ring fully substituted with fluorine atoms and two opposing methyl groups, imparts exceptional properties to the materials derived from it. The strong carbon-fluorine bonds contribute to remarkable thermal stability, chemical inertness, and unique electronic characteristics.[1] This whitepaper provides a comprehensive overview of the primary applications of this compound in materials science, focusing on the synthesis, properties, and practical uses of fluorinated parylenes and conjugated polymers for optoelectronics.

Core Application 1: High-Performance Fluorinated Parylene Coatings

One of the most significant applications of this compound is as a precursor for a specialized type of fluorinated parylene, often designated as Parylene F (VT-4).[3] In this variant, the fluorine atoms are located on the aromatic ring of the polymer backbone. This specific placement of fluorine atoms distinguishes it from other parylenes and results in a material with a superior combination of properties, including a very low dielectric constant, excellent thermal stability, and high resistance to UV degradation.[4][5][6]

Properties of Parylene F (Aromatic Fluorination)

The fluorination of the phenyl ring makes Parylene F an ideal material for advanced electronics, aerospace components, and medical devices where performance under extreme conditions is paramount.[4] Key characteristics include:

  • Low Dielectric Constant: The electronegativity of fluorine atoms lowers the polarizability of the molecule, resulting in one of the lowest dielectric constants among conformal coatings. This makes it highly suitable for high-frequency electronic applications where signal integrity is crucial.[7][8]

  • Thermal Stability: Parylene F exhibits exceptional performance at elevated temperatures, with a higher maximum operating temperature compared to more common variants like Parylene C and N.[9]

  • UV Stability: Unlike other parylenes which can be susceptible to degradation upon prolonged exposure to ultraviolet radiation, the fluorinated ring in Parylene F provides enhanced UV stability.[7]

  • Chemical and Moisture Barrier: Like all parylenes, it forms a pinhole-free, conformal coating that provides an excellent barrier against moisture, corrosive gases, and various chemicals.[7][10]

  • Dry Lubricity: The material possesses a low coefficient of friction, making it a useful dry lubricant for applications in medical devices and microelectromechanical systems (MEMS).[8][10]

Experimental Protocol: Chemical Vapor Deposition (CVD) of Parylene F

Parylene films are deposited using a unique vapor deposition polymerization process that occurs under vacuum and at ambient temperature. This allows for the uniform, conformal coating of complex topographies.[6]

Methodology:

  • Vaporization: The process begins with the sublimation of a solid dimer precursor derived from this compound. This is typically done at temperatures between 75-200°C under vacuum.[6]

  • Pyrolysis (Cleavage): The dimer gas is then passed through a high-temperature furnace (600-700°C), where it is quantitatively cleaved into a highly reactive monomer, tetrafluoro-p-xylylene.[6]

  • Deposition and Polymerization: The monomeric gas enters the room-temperature deposition chamber. Here, it adsorbs and polymerizes spontaneously onto all surfaces, forming a thin, transparent, and truly conformal film of poly(2,3,5,6-tetrafluoro-p-xylylene).[6][8] The film thickness is precisely controlled by the amount of dimer vaporized.[6]

G Chemical Vapor Deposition (CVD) of Parylene F cluster_0 Step 1: Vaporization cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Deposition Dimer Solid Dimer Precursor (from this compound) Monomer Reactive Monomer Gas (Tetrafluoro-p-xylylene) Dimer->Monomer  Sublimation & Pyrolysis  (600-700°C, Vacuum)   Polymer Conformal Polymer Film (Parylene F) Monomer->Polymer  Deposition & Polymerization  (Room Temp, Vacuum)  

Workflow for the Chemical Vapor Deposition of Parylene F.
Data Presentation: Comparative Properties of Conformal Coatings

The following table summarizes the key properties of Parylene F (aromatic fluorination) in comparison to other common parylenes and conformal coatings.

PropertyParylene F (VT-4)Parylene NParylene CSilicone (SR)Urethane (UR)
Dielectric Constant @ 1 MHz 2.38[7]2.65[7][10]2.95[10]2.6 - 2.7[10]4.2 - 5.2[10]
Dielectric Strength (V/mil) 5,500[7]7,000[7][10]5,600[7][10]1100 - 2000[10]1400 - 3000[10]
Max Continuous Service Temp (°C, in air) >300°C (est.)60[7]80[7]>200~125
Melting Temperature (°C) 429.5[9]420[4]290 - 301.8[9][11]N/AN/A
Coefficient of Friction (Static) ~0.250.25[10]0.29[10]~0.3~0.5
Water Vapor Transmission (g·mil/100in²·24hr) 0.300.770.11~1.5~1.0

Note: Data for Parylene F can vary based on specific grade and deposition conditions. Some values are compared with Parylene HT, a different fluorinated variant, where specific VT-4 data is unavailable in the search results.

Core Application 2: Luminescent Polymers for Optoelectronics

This compound is a key starting material for the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a conjugated polymer with significant potential for use in organic light-emitting diodes (OLEDs).[12][13] The incorporation of fluorine atoms into the polymer backbone lowers the HOMO and LUMO energy levels, which can improve stability against photo-oxidation and facilitate electron injection from the cathode in an electronic device.[14]

Properties of PTFPV

PTFPV exhibits excellent photoluminescence, emitting light in the green-blue portion of the visible spectrum.[12][14] Devices fabricated with PTFPV as the emissive layer demonstrate low turn-on voltages, making it an efficient material for OLED applications.[12][13][14]

Experimental Protocol: Synthesis of PTFPV via Bromine Precursor Route (BPR)

The synthesis of high-quality PTFPV homopolymer is successfully achieved through a multi-step bromine precursor route.[12][13]

Methodology:

  • Bromination of Monomer: this compound is first converted to 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. This reaction typically involves the bromination of the methyl groups of the starting xylene.[12][13] The resulting product is a crystalline solid with a melting point of 126°C.[12][13][14]

  • Precursor Polymer Synthesis: The brominated monomer is then polymerized to form a soluble PTFPV precursor polymer.[13]

  • Film Casting and Thermal Conversion: The precursor polymer is dissolved in a suitable solvent (e.g., chloroform) and cast onto a substrate (such as ITO-coated glass) via spin-coating.[13] The film is then heated in a vacuum or inert atmosphere (e.g., 210°C for 4 hours) to induce thermal elimination, converting the precursor into the final, insoluble, conjugated PTFPV polymer film.[13]

G Synthesis of PTFPV via Bromine Precursor Route node_start This compound node_inter 1,4-Di-α-bromomethyl- 2,3,5,6-tetrafluorobenzene node_start->node_inter  Bromination   node_precursor Soluble PTFPV Precursor Polymer node_inter->node_precursor  Polymerization   node_final Conjugated PTFPV Polymer Film node_precursor->node_final  Film Casting &  Thermal Conversion  (~210°C, Vacuum)  

Reaction pathway for the synthesis of PTFPV.
Data Presentation: Optoelectronic Properties of PTFPV

PropertyValue
Photoluminescence (PL) Emission Maxima 485 nm and 515 nm[12][13][14]
Emitted Light Color Green[12][14]
Single-Layer Device Turn-on Voltage (ITO/PTFPV/Al) ~4.2 V[12][13][14]
Melting Point of Brominated Precursor 126 °C[12][13][14]

Other Potential Applications

Research into materials derived from fluorinated xylenes is ongoing. Perfluoro-p-xylene, a related monomer, has been investigated as a building block for creating partially-fluorinated ionomers. These materials are of interest for developing highly stable proton-conducting membranes for fuel cells.[15] Additionally, the synthesis of other novel polymers, such as poly-p-oxyperfluorobenzylene, from related fluorinated phenols demonstrates the broader utility of these fluorinated aromatic structures in creating new classes of thermally stable materials.[16]

Conclusion

This compound is a versatile and valuable monomer for the development of advanced materials. Its primary applications in producing low-dielectric, thermally robust Parylene F coatings and efficient PTFPV polymers for optoelectronics highlight its importance in addressing the demands of modern electronics, aerospace, and energy sectors. The unique properties conferred by the tetrafluorinated phenyl ring—namely enhanced thermal and UV stability, chemical resistance, and tailored electronic characteristics—ensure that materials derived from this compound will continue to be a focus of research and development for next-generation technologies.

References

Methodological & Application

Application Notes and Protocols for 2,3,5,6-Tetrafluoro-p-xylene in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-p-xylene (TF-Xylene) is a fluorinated aromatic solvent with unique properties that make it a potential candidate for various applications in catalysis. Its high thermal stability, chemical inertness, and distinct solubility characteristics, typical of fluorinated solvents, offer advantages in specific reaction environments. However, it is important to note that while its properties suggest potential, detailed and specific applications of this compound as a solvent in catalysis are not extensively documented in publicly available scientific literature.

These notes provide a guide to the potential applications, general protocols, and key considerations for using TF-Xylene in catalytic reactions, based on its known properties and the general behavior of fluorinated solvents in catalysis.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing catalytic reactions.

PropertyValueReference
Molecular Formula C₈H₆F₄[1]
Molecular Weight 178.13 g/mol [1]
Appearance White to off-white solid or colorless liquid[2]
Melting Point 35-37 °C[2]
Boiling Point 143-144 °C[2]
Density ~1.23 g/cm³ (estimate)[2]
Solubility Slightly soluble in methanol[2]

Potential Applications in Catalysis

Based on its properties, this compound is a promising solvent for:

  • Synthesis of Fluorinated Compounds: Its fluorinated nature can enhance the solubility of fluorinated reactants and catalysts, potentially improving reaction efficiency and selectivity.[3]

  • Polymer Production: It can be used in the production of specialty polymers that require high thermal stability and chemical resistance.[3]

  • Transition Metal Catalysis: Its inertness and high boiling point make it suitable for reactions requiring elevated temperatures and catalysts that are sensitive to reactive solvents.

  • Organocatalysis: For organocatalytic reactions where solvent polarity and hydrogen bonding capacity are critical, TF-Xylene offers a non-polar, aprotic environment.

General Experimental Protocol: Catalytic Polymerization of Fluorinated Monomers

The following is a generalized protocol for a catalytic polymerization reaction where this compound could be used as a solvent. This protocol is based on general laboratory procedures for polymerization and should be adapted for specific monomers and catalyst systems.

Objective: To synthesize a fluorinated polymer via transition metal-catalyzed polymerization using this compound as the solvent.

Materials:

  • This compound (solvent, dried and degassed)

  • Fluorinated monomer (e.g., a fluorinated olefin or vinyl ether)

  • Transition metal catalyst (e.g., a palladium or nickel complex)

  • Co-catalyst or initiator (if required)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk line, reaction flask, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel:

    • A Schlenk flask is thoroughly dried in an oven and cooled under a stream of inert gas.

    • The flask is equipped with a magnetic stir bar.

  • Addition of Reactants:

    • The solid catalyst and any co-catalyst are added to the flask under a positive pressure of inert gas.

    • This compound is added via a syringe or cannula.

    • The mixture is stirred until the catalyst is dissolved or suspended.

  • Initiation of Polymerization:

    • The fluorinated monomer is added to the reaction mixture, typically via a syringe.

    • The reaction mixture is heated to the desired temperature.

  • Reaction Monitoring:

    • The progress of the polymerization can be monitored by techniques such as Gas Chromatography (GC) to observe monomer consumption or by periodically taking samples for molecular weight analysis (e.g., Gel Permeation Chromatography - GPC).

  • Termination and Work-up:

    • Once the desired conversion is reached, the reaction is cooled to room temperature.

    • The polymerization is terminated by the addition of a quenching agent (e.g., methanol).

    • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., a large excess of methanol or hexane).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a catalytic experiment and the logical considerations for selecting this compound as a solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up and Analysis prep_vessel Prepare Reaction Vessel (Dry, Inert Atmosphere) add_catalyst Add Catalyst/Co-catalyst prep_vessel->add_catalyst prep_reagents Prepare and Degas Solvent and Monomer add_solvent Add this compound prep_reagents->add_solvent add_catalyst->add_solvent add_monomer Add Monomer add_solvent->add_monomer run_reaction Run Reaction (Temperature, Time) add_monomer->run_reaction quench Quench Reaction run_reaction->quench precipitate Precipitate Polymer quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate characterize Characterize Polymer (GPC, NMR, etc.) isolate->characterize

General workflow for a catalytic polymerization reaction.

G cluster_problem Reaction Requirements cluster_solvent Solvent Properties cluster_decision Decision req1 High Temperature Needed? prop1 High Boiling Point (143-144 °C) req1->prop1 matches req2 Inert Atmosphere Required? prop2 Chemically Inert req2->prop2 matches req3 Fluorinated Reactants/Catalyst? prop3 Fluorinated Structure req3->prop3 matches req4 Aprotic, Non-polar Medium? prop4 Aprotic and Non-polar req4->prop4 matches decision Consider this compound as a Suitable Solvent prop1->decision prop2->decision prop3->decision prop4->decision

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-p-xylene in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,5,6-tetrafluoro-p-xylene in high-temperature reactions, with a primary focus on its application in the synthesis of high-performance fluorinated polymers. The information is intended to guide researchers and professionals in materials science and potentially in specialized areas of drug synthesis.

Introduction: Properties and Applications of this compound

This compound is a fluorinated aromatic compound with remarkable chemical and thermal stability.[1] Its unique molecular structure, featuring a tetrafluorinated benzene ring with two methyl groups, makes it a valuable precursor in the synthesis of specialty polymers with high thermal stability and chemical resistance.[1] These properties are highly desirable in demanding applications within the aerospace, automotive, and electronics industries.[1] Beyond polymer science, it can also serve as a solvent in certain fluorinated chemical reactions.[1]

Key Properties:

PropertyValueReference
Molecular Formula C₈H₆F₄[2][3]
Molecular Weight 178.13 g/mol [2][3]
Melting Point 35-37 °C[3]
Boiling Point 143-144 °C[3]
Appearance White to off-white solid[3]

High-Temperature Application: Synthesis of Poly(tetrafluoro-p-xylylene) (Parylene-F)

A primary high-temperature application of this compound is in the synthesis of Poly(tetrafluoro-p-xylylene), commercially known as Parylene-F. This is achieved through a chemical vapor deposition (CVD) process, which involves the pyrolysis of a dimer precursor, di(tetrafluoro-p-xylylene).

Reaction Pathway

The overall process involves two main high-temperature steps: the synthesis of the di(tetrafluoro-p-xylylene) dimer from this compound, followed by the pyrolysis of the dimer and subsequent polymerization.

reaction_pathway cluster_dimer Dimer Synthesis cluster_polymer CVD Polymerization A This compound B Di(tetrafluoro-p-xylylene) (Dimer) A->B High Temperature (e.g., Pyrolysis or Catalysis) C Dimer Vaporization (e.g., 100-150 °C) B->C Precursor for CVD D Pyrolysis (e.g., 600-700 °C) C->D E Monomer (p-xylylene diradical) D->E F Deposition & Polymerization (Room Temperature) E->F G Poly(tetrafluoro-p-xylylene) (Parylene-F Film) F->G pyrolysis_analogy A 2,3,5,6-Tetrafluoro-4- trifluoromethylphenol B Perfluoro-p-quinonemethide (Intermediate) A->B Vacuum Pyrolysis (>800 °C) - HF C Poly-p-oxyperfluorobenzylene B->C Polymerization

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-p-xylene as a Precursor for Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the synthesis of high-performance fluorinated polymers using 2,3,5,6-tetrafluoro-p-xylene as a key starting material. The unique chemical structure of this precursor imparts desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics to the resulting polymers, making them suitable for a range of applications in electronics, medical devices, and advanced materials.[1]

Overview of Polymer Synthesis Pathways

This compound serves as a versatile precursor for two primary classes of fluorinated polymers: poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) and poly(tetrafluoro-p-xylylene) (Parylene-F).

  • Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV): This conjugated polymer is synthesized through a solution-based chemical conversion of this compound. It exhibits notable photoluminescent properties, making it a candidate for applications in light-emitting diodes (LEDs).[2][3]

  • Poly(tetrafluoro-p-xylylene) (Parylene-F): This polymer is a high-performance conformal coating applied via a chemical vapor deposition (CVD) process.[4][5][6][7][8] this compound is a precursor to the dimer used in the CVD process.[9] Parylene-F is valued for its low dielectric constant, excellent barrier properties, and biocompatibility.[4][5]

Quantitative Data Summary

The following tables summarize key physical and electrical properties of this compound and the resulting fluorinated polymers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆F₄
Molecular Weight178.13 g/mol [10]
Melting Point35-37 °C[9][11]
Boiling Point143-144 °C[9][11]
AppearanceWhite to off-white solid or powder to clear liquid[11]

Table 2: Properties of Poly(tetrafluoro-p-xylylene) (Parylene-F / VT-4)

PropertyValue
Dielectric Constant (1 MHz)2.42[4]
Dielectric Loss (1 MHz)0.008[4]
Onset of Degradation460 °C (in Argon)[4]
1% Weight Loss Temperature480 °C (in Argon)[4]
Crystallinity (as-deposited)39%[4][12]
Crystallinity (annealed at 300 °C)66%[4][12]

Table 3: Optoelectronic Properties of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)

PropertyValue
Photoluminescence Emission Maxima485 and 515 nm[2][3]
LED Turn-on Voltage (ITO/PTFPV/Al)~4.2 V[2][3]
Emitted Light ColorGreen[2]

Experimental Protocols

Synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via the Bromine Precursor Route

This protocol details the synthesis of PTFPV from this compound. The process involves the bromination of the precursor followed by polymerization.[2][3]

Step 1: Bromination of this compound

This step converts this compound to 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene.

  • Materials: this compound, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve this compound in CCl₄ in a round-bottom flask.

    • Add NBS and a catalytic amount of BPO to the solution.

    • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction progress can be monitored by gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by recrystallization to obtain 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene.

Step 2: Polymerization to PTFPV

  • Materials: 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a suitable solvent (e.g., tetrahydrofuran - THF), a strong base (e.g., potassium tert-butoxide).

  • Procedure:

    • Dissolve 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in anhydrous THF in a flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture with vigorous stirring.

    • Allow the reaction to proceed for several hours at low temperature.

    • Quench the reaction by adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

PTFPV_Synthesis This compound This compound Bromination Bromination This compound->Bromination NBS, BPO, CCl4 1,4-di-α-bromomethyl-\n2,3,5,6-tetrafluorobenzene 1,4-di-α-bromomethyl- 2,3,5,6-tetrafluorobenzene Bromination->1,4-di-α-bromomethyl-\n2,3,5,6-tetrafluorobenzene Polymerization Polymerization 1,4-di-α-bromomethyl-\n2,3,5,6-tetrafluorobenzene->Polymerization Base (e.g., KOtBu), THF PTFPV Polymer PTFPV Polymer Polymerization->PTFPV Polymer

Synthesis of PTFPV from this compound.
Synthesis of Poly(tetrafluoro-p-xylylene) (Parylene-F) via Chemical Vapor Deposition (CVD)

This protocol describes the deposition of Parylene-F films from a dimer precursor, which is synthesized from this compound. The process is known as the Gorham process.[13]

Step 1: Dimer Synthesis (Pre-step)

The commercially available dimer, octafluoro-[2.2]paracyclophane, is synthesized from this compound. This dimer is the starting material for the CVD process.

Step 2: Chemical Vapor Deposition

The CVD process for Parylene-F involves three main stages: vaporization, pyrolysis, and deposition.[5][6][14][15]

  • Apparatus: A specialized Parylene deposition system consisting of a vaporizer, a pyrolysis furnace, a deposition chamber, and a cold trap, all under vacuum.

  • Materials: Octafluoro-[2.2]paracyclophane dimer.

  • Procedure:

    • Substrate Preparation: Clean the substrate to be coated to ensure good adhesion. For some substrates, an adhesion promoter (e.g., A-174 silane) may be applied.[15]

    • Vaporization: Place the octafluoro-[2.2]paracyclophane dimer in the vaporizer. Heat the vaporizer to approximately 100-150°C under vacuum to sublimate the dimer into a gas.[15]

    • Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace, which is heated to around 720°C.[14] This high temperature cleaves the dimer into reactive tetrafluoro-p-xylylene monomers.

    • Deposition: Introduce the monomer gas into the room-temperature deposition chamber. The monomers adsorb and spontaneously polymerize onto all surfaces within the chamber, forming a conformal, pinhole-free film of Parylene-F.[5]

    • Cold Trap: Use a cold trap cooled to between -90°C and -120°C to remove any unreacted monomer from the vacuum stream, protecting the vacuum pump.[15]

Workflow for Parylene-F Chemical Vapor Deposition.

Applications

  • PTFPV: The photoluminescent and electroluminescent properties of PTFPV make it a promising material for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2][3]

  • Parylene-F: Due to its excellent conformal coverage, biocompatibility, and barrier properties, Parylene-F is used as a protective coating for medical implants, electronic components, and sensors.[5][8] Its low dielectric constant also makes it suitable for use as an interlayer dielectric in integrated circuits.[4] The copolymerization of Parylene F with other parylenes, such as Parylene C, can enhance adhesion and thermal stability.[14][16]

References

Application Notes and Protocols for the Synthesis of Poly(p-xylylene) from 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-xylylene) and its derivatives, commercially known as Parylenes, are a class of high-performance polymers renowned for their utility as conformal coatings. This is due to their deposition as pinhole-free, chemically inert, and biocompatible thin films. The fluorinated variant, poly(2,3,5,6-tetrafluoro-p-xylylene), often referred to as Parylene AF-4, exhibits exceptional thermal stability, UV resistance, and a low dielectric constant, making it suitable for demanding applications in electronics, aerospace, and medical devices.[1][2]

The synthesis of Parylene AF-4 is a multi-step process. It begins with the formation of a stable dimer precursor, octafluoro[2.2]paracyclophane, followed by its polymerization via a specialized chemical vapor deposition (CVD) technique known as the Gorham process.[3] While direct polymerization from 2,3,5,6-tetrafluoro-p-xylene is not the standard industrial method, this document outlines the general synthetic strategy, starting from related precursors, and provides detailed protocols for the subsequent polymerization.

Synthesis of the Dimer Precursor: Octafluoro[2.2]paracyclophane

The synthesis of the octafluoro[2.2]paracyclophane dimer is a critical yet challenging step, often characterized by low yields and high costs, which has limited the widespread use of Parylene AF-4.[4] The process typically involves the synthesis of an intermediate such as 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, which can be prepared from derivatives of tetrafluoroxylene. This intermediate is then used in a cyclization reaction to form the dimer.

A general approach involves the chloromethylation of a polyfluoroaromatic compound, which can then be converted to the desired precursor for the dimer.[5] For instance, chloromethylation of 2,3,5,6-tetrafluorobenzene can yield both mono- and bis-chloromethylated products depending on the reaction conditions.[5] These can then be further functionalized to arrive at a suitable precursor for the cyclization reaction.

Experimental Protocols

Chemical Vapor Deposition (CVD) of Poly(2,3,5,6-tetrafluoro-p-xylylene)

The polymerization of the octafluoro[2.2]paracyclophane dimer is achieved through the Gorham process, a solvent-free CVD method.[3][4] This process can be divided into three main stages: sublimation, pyrolysis, and deposition.

Materials and Equipment:

  • Octafluoro[2.2]paracyclophane (dimer)

  • CVD deposition system equipped with:

    • Vaporizer/Sublimation furnace

    • Pyrolysis furnace

    • Deposition chamber

    • Vacuum pump and pressure controller

    • Substrates for coating (e.g., silicon wafers, medical-grade plastics)

Protocol:

  • Preparation: Place the desired amount of the octafluoro[2.2]paracyclophane dimer into the vaporizer chamber of the CVD system. The amount of dimer used will determine the final thickness of the polymer film.[6] Mount the clean substrates in the deposition chamber.

  • System Evacuation: Evacuate the entire system to a base pressure of approximately 1-10 mTorr to ensure a clean process and to increase the mean free path of the molecules.

  • Sublimation: Heat the vaporizer furnace to a temperature range of 100-150 °C.[3][6] This causes the solid dimer to sublime directly into a gaseous state.

  • Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace, which is heated to a significantly higher temperature, typically between 650-700 °C.[3][4] This high temperature cleaves the stable dimer into two highly reactive tetrafluoro-p-xylylene monomer diradicals.

  • Deposition: The reactive monomer gas then enters the room-temperature deposition chamber. Upon contact with the cooler surfaces of the substrates, the monomers adsorb and spontaneously polymerize, forming a thin, uniform, and conformal film of poly(2,3,5,6-tetrafluoro-p-xylylene). The deposition is typically carried out at a pressure of 10-100 mTorr.

  • Process Termination: Once all the dimer has been consumed, the system is cooled, and the deposition chamber is vented to atmospheric pressure. The coated substrates can then be removed.

Data Presentation

The properties of the resulting poly(2,3,5,6-tetrafluoro-p-xylylene) film are summarized in the table below.

PropertyValue
Mechanical
Tensile Strength (psi)6,500
Elongation at Break (%)15 - 25
Thermal
Melting Temperature (°C)>500
Continuous Service Temp (°C)350
Short-term Service Temp (°C)450
Electrical
Dielectric Constant (1 MHz)2.20 - 2.25
Dielectric Strength (V/mil)5,000
Barrier
Water Vapor Transmission (g-mil/100in²-24hr)0.40
Oxygen Permeability (cc-mil/100in²-24hr-atm)7.0

Applications

The unique properties of poly(2,3,5,6-tetrafluoro-p-xylylene) make it an ideal choice for a variety of high-performance applications:

  • Medical Devices: Its biocompatibility, chemical inertness, and excellent barrier properties make it suitable for coating medical implants, surgical tools, and electronic medical devices.[2]

  • Electronics: Due to its low dielectric constant and high dielectric strength, it is used as a conformal coating for printed circuit boards (PCBs), sensors, and other electronic components, protecting them from moisture and harsh environments.[1][4]

  • Aerospace and Defense: Its ability to withstand extreme temperatures and UV radiation makes it a reliable coating for aerospace components and military electronics.[1]

  • MEMS and Nanotechnology: The ability to form ultra-thin, conformal coatings is advantageous for the encapsulation and protection of microelectromechanical systems and nanodevices.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Polymerization Start 2,3,5,6-Tetrafluoro- p-xylene Derivative Intermediate 1,4-Bis(chlorodifluoromethyl)- 2,3,5,6-tetrafluorobenzene Start->Intermediate Multi-step Synthesis Dimer Octafluoro[2.2]- paracyclophane Intermediate->Dimer Cyclization CVD Chemical Vapor Deposition (CVD) Dimer->CVD Gorham Process Polymer Poly(2,3,5,6-tetrafluoro- p-xylylene) Film CVD->Polymer Polymerization

Caption: Overall synthesis workflow from the starting xylene derivative to the final polymer film.

CVD_Process Gorham Process for Parylene AF-4 Deposition cluster_furnace CVD System Vaporizer Vaporizer (Sublimation) Solid Dimer → Gaseous Dimer Temp: 100-150 °C Pyrolysis Pyrolysis Furnace Gaseous Dimer → Monomer Diradicals Temp: 650-700 °C Vaporizer->Pyrolysis Gaseous Dimer Transfer Deposition Deposition Chamber Monomer → Polymer Film Temp: Room Temperature Pressure: 10-100 mTorr Pyrolysis->Deposition Reactive Monomer Transfer

Caption: Schematic of the Chemical Vapor Deposition (CVD) process for Parylene AF-4.

References

Application Note: 1H and 19F NMR Spectroscopy of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-p-xylene is a fluorinated aromatic compound with applications in the synthesis of high-performance polymers, liquid crystals, and as a solvent in various chemical reactions. The fluorine atoms significantly influence the electronic properties of the benzene ring and provide a unique spectroscopic handle for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is an indispensable tool for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for acquiring and interpreting ¹H and ¹⁹F NMR spectra of this compound.

Due to the high symmetry of the this compound molecule, the ¹H NMR spectrum is expected to show a single signal for the two equivalent methyl groups, and the ¹⁹F NMR spectrum is expected to show a single signal for the four equivalent fluorine atoms. The coupling between the protons of the methyl groups and the fluorine atoms on the aromatic ring will lead to characteristic splitting patterns in both spectra.

Data Presentation

Disclaimer: The following tables contain illustrative data for this compound as specific, publicly available experimental values for chemical shifts and coupling constants were not found in the searched databases. These values are representative of a typical fluorinated aromatic compound and should be used for reference purposes only.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
~2.30Quintet~2.5 (⁵JHF)-CH₃

Table 2: Illustrative ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
~-140Septet~2.5 (⁵JFH)Ar-F

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR Spectroscopy

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS for ¹H NMR; not typically required for ¹⁹F NMR, but a reference compound like CFCl₃ can be used)

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 10-20 mg for ¹⁹F NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral region of interest.

  • Dissolution: Vortex the mixture until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Internal Standard (for ¹H NMR): If not already present in the deuterated solvent, add a small amount of an internal standard (e.g., TMS).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H NMR Spectrum

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Typical Acquisition Parameters (400 MHz Spectrometer):

ParameterValue
Nucleus¹H
SolventCDCl₃
Temperature298 K
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.09 s
Spectral Width (sw)20 ppm
Receiver GainAdjusted automatically

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up the ¹H NMR experiment with the appropriate acquisition parameters.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals and analyze the chemical shifts and coupling patterns.

Protocol 3: Acquisition of ¹⁹F NMR Spectrum

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

Typical Acquisition Parameters (400 MHz Spectrometer, observing at ~376 MHz for ¹⁹F):

ParameterValue
Nucleus¹⁹F
SolventCDCl₃
Temperature298 K
Pulse Programzgpg30 (proton-gated decoupling)
Number of Scans64
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.09 s
Spectral Width (sw)200 ppm
Receiver GainAdjusted automatically

Procedure:

  • Ensure the spectrometer is configured for ¹⁹F observation.

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field.

  • Set up the ¹⁹F NMR experiment. A proton-gated decoupling sequence can be used to observe ¹H-¹⁹F couplings while minimizing the Nuclear Overhauser Effect (NOE).

  • Acquire the FID.

  • Process the FID with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using an external reference (e.g., CFCl₃ at 0.00 ppm) or by referencing to a known internal standard if used.

  • Analyze the chemical shifts and coupling patterns.

Mandatory Visualizations

Caption: Spin-spin coupling pathway in this compound.

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze Chemical Shifts & Coupling reference->analyze

Caption: General experimental workflow for NMR spectroscopy.

Application Notes and Protocols for Mass Spectrometry Analysis of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry analysis of 2,3,5,6-Tetrafluoro-p-xylene (C₈H₆F₄), a fluorinated aromatic compound of interest in materials science and as a potential building block in pharmaceutical synthesis. The protocols outlined herein are intended to ensure accurate and reproducible results for the identification and characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Introduction

This compound is a halogenated derivative of p-xylene with a molecular weight of 178.13 g/mol .[1] Its unique chemical properties, imparted by the fluorine atoms, make it a valuable compound in various research and development sectors. Mass spectrometry is a powerful analytical technique for the unambiguous identification and structural elucidation of such molecules. This application note details the expected mass spectrum, fragmentation patterns, and a standardized protocol for its analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is crucial for the identification and confirmation of the compound in various matrices.

Table 1: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
178100[C₈H₆F₄]⁺• (Molecular Ion)
17765[C₈H₅F₄]⁺
16330[C₇H₃F₄]⁺
15915[C₈H₆F₃]⁺
1438[C₇H₃F₃]⁺
12712[C₆HF₂]⁺
1145[C₆H₂F₂]⁺
937[C₅HF₂]⁺

Note: The relative intensities are approximate and may vary slightly depending on the instrument and analytical conditions.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in complex matrices, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed to minimize matrix interference.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.

  • Spectral Matching: Compare the acquired mass spectrum with the reference spectrum provided in this document or from a spectral library (e.g., NIST). The presence of the molecular ion at m/z 178 and the key fragment ions at m/z 177 and 163 are critical for confirmation.

Fragmentation Pathway and Workflow Visualization

The fragmentation of this compound under electron ionization primarily involves the loss of a hydrogen atom, a methyl group, and subsequent fluorine or HF eliminations. The proposed fragmentation pathway and the experimental workflow are illustrated below.

Fragmentation_Pathway M C₈H₆F₄⁺• (m/z 178) Molecular Ion F1 C₈H₅F₄⁺ (m/z 177) M->F1 -H• F2 C₇H₃F₄⁺ (m/z 163) M->F2 -CH₃• F3 C₈H₆F₃⁺ (m/z 159) M->F3 -F•

Caption: Proposed fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dissolution in Solvent P1->P2 P3 Serial Dilution P2->P3 A1 Injection into GC P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Peak Integration A4->D1 D2 Mass Spectrum Extraction D1->D2 D3 Library Search & Confirmation D2->D3

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5,6-Tetrafluoro-p-xylene is a fluorinated aromatic compound with applications in materials science and as a building block in chemical synthesis.[1][2] Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and environmental assessment. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This document provides a detailed protocol for the analysis of this compound using gas chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Analytical Challenges

The separation of xylene isomers can be challenging due to their similar boiling points and polarities.[3] While this compound is a single isomer, its analysis may require conditions optimized for fluorinated compounds. The presence of fluorine atoms can affect the compound's volatility and interaction with the stationary phase of the GC column.

Experimental Protocols

This section details a recommended starting method for the GC analysis of this compound. The parameters are based on established methods for xylene isomers and other fluorinated aromatic compounds.[4][5]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL of this compound in a suitable solvent such as methanol or pentane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately weigh the sample and dilute it with the chosen solvent to bring the concentration of this compound within the calibration range.

    • For solid samples, dissolve a known weight of the sample in the solvent, using sonication if necessary to ensure complete dissolution.

    • Filter the final diluted sample through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.

Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and application.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Parameter Recommended Condition
GC Column SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm) or Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) are good starting points for aromatic isomers. A standard HP-5MS (30 m x 0.25 mm, 0.25 µm) can also be used.[4][5]
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, and hold for 5 minutes.[5]
Injector Temperature 250°C.[5]
Injection Mode Split (100:1) for concentrated samples or Splitless for trace analysis.
Injection Volume 1 µL.
Detector FID: 250°C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min, Makeup gas (N2 or He): 25 mL/min.[4] MS: Transfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: 50-400 m/z.[5]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table illustrates how to present the results from a calibration study.

Analyte Retention Time (min) Calibration Range (µg/mL) Correlation Coefficient (R²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
This compoundTo be determined1 - 100> 0.995To be determinedTo be determined

Note: Retention time, LOD, and LOQ are dependent on the specific instrument and conditions and must be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Preparation Sample Sample Dilution Filter Filtration Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

References

2,3,5,6-Tetrafluoro-p-xylene: A High-Performance Internal Standard for Quantitative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2356

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. For assays involving fluorinated molecules, a fluorinated internal standard is often advantageous. This application note details the use of 2,3,5,6-tetrafluoro-p-xylene as a robust internal standard for both ¹H and ¹⁹F qNMR, particularly beneficial in the analysis of fluorinated pharmaceuticals and other fluorochemicals. Its distinct spectral properties and chemical stability make it an excellent choice for achieving high accuracy and precision in quantitative analysis.

Properties of this compound

This compound (TFPX) is a solid, fluorinated aromatic compound with the chemical formula C₈H₆F₄. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 703-87-7
Molecular Weight 178.13 g/mol
Appearance White to off-white solid
Melting Point 35-37 °C
Boiling Point 143-144 °C
Solubility Soluble in common organic solvents (e.g., chloroform, acetone, DMSO)

NMR Spectral Data

The utility of TFPX as a qNMR internal standard stems from its simple and well-resolved NMR spectra in both ¹H and ¹⁹F channels.

¹H NMR Spectrum: The ¹H NMR spectrum of TFPX in deuterochloroform (CDCl₃) exhibits a single signal for the six equivalent protons of the two methyl groups. This signal appears as a triplet due to coupling with the adjacent fluorine atoms.

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum in CDCl₃ shows a single resonance for the four equivalent fluorine atoms on the aromatic ring. This signal is a quartet due to coupling with the protons of the methyl groups.

The following table summarizes the key NMR parameters for this compound in CDCl₃.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)T₁ Relaxation Time
¹H ~2.2 ppmTriplet⁵J(H,F) ≈ 2.5 Hz~3-5 seconds (estimated)
¹⁹F ~ -139.5 ppm (vs. CFCl₃)Quartet⁵J(F,H) ≈ 2.5 Hz~2-4 seconds (estimated)

Note: T₁ relaxation times are estimated for a typical small molecule in a non-viscous solvent. For precise quantitative analysis, it is highly recommended to experimentally determine the T₁ values under the specific experimental conditions.

Advantages of this compound as an Internal Standard

  • Chemical Inertness: TFPX is chemically stable and does not react with a wide range of analytes or common NMR solvents.

  • Simple Spectra: It produces a single, sharp resonance in both ¹H and ¹⁹F NMR spectra, minimizing the risk of signal overlap with the analyte.

  • Dual-Nucleus Standard: It can be used as an internal standard for both ¹H and ¹⁹F qNMR, which is particularly useful for the analysis of fluorinated compounds.

  • Favorable Chemical Shifts: The chemical shifts of its signals are in regions of the spectrum that are often free from analyte signals.

  • Commercial Availability: High-purity TFPX is readily available from various chemical suppliers.

Experimental Protocols

I. Selection and Preparation of the Internal Standard

The selection of a suitable internal standard is a critical step in qNMR. The following diagram illustrates the logical workflow for this process.

Workflow for Internal Standard Selection Analyte Define Analyte and Nucleus of Interest (¹H or ¹⁹F) Solubility Check Solubility of Analyte and Potential Standard in the Same Deuterated Solvent Analyte->Solubility NoOverlap Verify No Signal Overlap Between Analyte and Standard Solubility->NoOverlap Inertness Confirm Chemical Inertness (No Reaction Between Analyte and Standard) NoOverlap->Inertness Purity Ensure High Purity of the Internal Standard Inertness->Purity TFPX This compound Selected Purity->TFPX

Caption: Logical workflow for selecting a suitable internal standard for qNMR.

II. Protocol for Quantitative ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh a specific amount of the analyte (e.g., 5-10 mg) and this compound (e.g., 5-10 mg) into a clean vial. The exact masses should be recorded to four decimal places.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30 seconds is recommended if T₁ values are unknown.

      • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

      • Acquisition Time (at): At least 3 seconds to ensure good digital resolution.

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Perform baseline correction.

    • Integrate the signal of the methyl protons of TFPX (~2.2 ppm) and a well-resolved, non-overlapping signal of the analyte.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

III. Protocol for Quantitative ¹⁹F NMR Analysis
  • Sample Preparation:

    • Follow the same procedure as for ¹H qNMR, ensuring accurate weighing of both the analyte and TFPX.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. It is recommended to use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine signals of interest. A delay of 20-30 seconds is a good starting point.

      • Number of Scans (ns): Acquire enough scans for an S/N of > 250:1.

      • Acquisition Time (at): Ensure sufficient acquisition time for good resolution.

      • Decoupling: Use proton decoupling (e.g., WALTZ-16).

  • Data Processing and Analysis:

    • Process the data as described for ¹H qNMR.

    • Integrate the signal of the fluorine atoms of TFPX (~ -139.5 ppm) and a well-resolved signal of the fluorinated analyte.

    • Calculate the purity or concentration using the same formula as for ¹H qNMR, substituting the number of fluorine atoms for the number of protons.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a quantitative NMR experiment using an internal standard.

General qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation Weigh Accurately weigh analyte and internal standard (TFPX) Dissolve Dissolve in deuterated solvent Weigh->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Setup Set up NMR experiment (pulse sequence, parameters) Transfer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: A flowchart of the key steps in a quantitative NMR experiment.

Conclusion

This compound is a highly suitable internal standard for accurate and precise quantitative NMR analysis. Its simple ¹H and ¹⁹F NMR spectra, chemical stability, and commercial availability make it a valuable tool for researchers, particularly those working in drug development and fluorochemical analysis. By following the detailed protocols provided in this application note, scientists can achieve reliable and reproducible quantitative results.

Application Notes and Protocols: Recrystallization for the Purification of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,5,6-Tetrafluoro-p-xylene is a fluorinated aromatic compound with applications in the synthesis of specialty polymers, liquid crystals, and pharmaceutical intermediates. The purity of this compound is critical for its successful use in these applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, leveraging its solubility characteristics in methanol.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for safe handling and for designing the recrystallization experiment.

PropertyValueSource
Molecular Formula C₈H₆F₄[1][2]
Molecular Weight 178.13 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 35-37 °C[4][5]
Boiling Point 143-144 °C[5]
Solubility in Methanol Slightly soluble[3][4]
Flash Point 117 °F (47.2 °C)[4]
Hazard Codes Xi (Irritant)[3]
Risk Statements R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
Safety Statements S16 (Keep away from sources of ignition - No smoking), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step methodology for the purification of this compound using methanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Solvent Selection and Dissolution:

    • Place a known mass of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

    • Attach a condenser to the flask to prevent solvent evaporation during heating.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a separate Erlenmeyer flask and a funnel with a small amount of hot methanol.

    • Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering impurities from the mother liquor.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a well-ventilated fume hood, in a drying oven at a temperature below the compound's melting point (e.g., 30 °C), or in a vacuum desiccator.

    • Once dry, weigh the crystals to determine the yield and determine the melting point to assess purity.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add minimal hot methanol with stirring start->dissolution hot_filtration_check Insoluble impurities present? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration Remove insoluble impurities hot_filtration_check->hot_filtration Yes cooling 3. Crystallization Slow cooling to room temperature, then ice bath hot_filtration_check->cooling No hot_filtration->cooling filtration 4. Crystal Collection Vacuum filtration cooling->filtration washing 5. Washing Wash with ice-cold methanol filtration->washing drying 6. Drying Low temperature oven or vacuum desiccator washing->drying end End: Purified Crystals drying->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Polymerization of 2,3,5,6-Tetrafluoro-p-xylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 2,3,5,6-tetrafluoro-p-xylene derivatives, primarily focusing on the formation of poly(2,3,5,6-tetrafluoro-p-xylylene), commercially known as Parylene F or VT-4. This fluorinated polymer is of significant interest for a variety of high-performance applications, including as a coating for medical devices and in drug-eluting systems, owing to its excellent barrier properties, thermal stability, and biocompatibility.

Introduction

Poly(2,3,5,6-tetrafluoro-p-xylylene) is a fluorinated analog of poly(p-xylylene) (Parylene N). The substitution of fluorine atoms on the benzene ring imparts unique properties, including a lower dielectric constant, enhanced thermal stability, and greater UV resistance compared to its non-fluorinated counterparts. The polymerization is typically achieved through a chemical vapor deposition (CVD) process known as the Gorham process. This solvent-free, room-temperature deposition method allows for the formation of highly conformal and pinhole-free polymer films on a variety of substrates.

Recent interest in Parylene F has expanded into the biomedical field, where its inertness and barrier properties are leveraged for encapsulating medical electronics and as a matrix for controlling the release of therapeutic agents from drug-eluting stents.[1][2]

Precursor Synthesis: Octafluoro[2.2]paracyclophane

The key precursor for the CVD of Parylene F is octafluoro[2.2]paracyclophane (CAS 1785-64-4). Its synthesis is a multi-step process that requires careful control of reaction conditions. While several synthetic routes have been developed, a common approach involves the dimerization of a suitable precursor derived from this compound.[3]

Synthesis Protocol for a Precursor: 1,4-Bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene

One documented pathway to octafluoro[2.2]paracyclophane involves the use of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene.[3] An improved synthesis method for this precursor starts from 1,2,4,5-tetrachlorobenzene.[3]

Materials:

  • 1,2,4,5-tetrachlorobenzene

  • Chloroform

  • Aluminum chloride (AlCl₃)

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅)

  • Zinc powder

  • Acetonitrile

Procedure:

  • Synthesis of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrachlorobenzene: An AlCl₃-catalyzed condensation of chloroform with 1,2,4,5-tetrachlorobenzene is performed.[3]

  • Fluorination: The resulting 1,4-bis(dichloromethyl)-2,3,5,6-tetrachlorobenzene is then fluorinated. A common method involves reaction with a mixture of SbF₃ and a catalytic amount of SbCl₅ to yield 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene.

  • Dimerization to Octafluoro[2.2]paracyclophane: The purified 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene is reacted with zinc powder in heated acetonitrile (e.g., 100 °C) to yield octafluoro[2.2]paracyclophane in reported yields of around 39%.[4]

  • Purification: The crude octafluoro[2.2]paracyclophane is purified by recrystallization or sublimation to obtain a high-purity crystalline solid suitable for the CVD process.

Properties of Octafluoro[2.2]paracyclophane
PropertyValueReference
CAS Number1785-64-4[5]
Molecular FormulaC₁₆H₈F₈[5]
Molecular Weight352.22 g/mol [5]
AppearanceWhite crystalline solid
Purity>98% (required for CVD)[5]

Polymerization via Chemical Vapor Deposition (The Gorham Process)

The polymerization of octafluoro[2.2]paracyclophane to form poly(2,3,5,6-tetrafluoro-p-xylylene) is carried out using the Gorham process.[6][7] This process involves three main stages: vaporization of the solid dimer, pyrolysis of the dimer into a reactive monomer, and deposition of the monomer onto a substrate at room temperature where it polymerizes.

Gorham_Process cluster_0 Vaporization Chamber cluster_1 Pyrolysis Furnace cluster_2 Deposition Chamber Vaporization Solid Dimer (Octafluoro[2.2]paracyclophane) Pyrolysis Reactive Monomer (Tetrafluoro-p-xylylene) Vaporization->Pyrolysis ~150°C Vacuum Deposition Polymer Film (Poly(2,3,5,6-tetrafluoro-p-xylylene)) Pyrolysis->Deposition ~690-720°C Deposition->Deposition

Caption: The Gorham process for Parylene F deposition.

Experimental Protocol for Parylene F Deposition

Equipment:

  • Parylene Deposition System (e.g., a PDS 2010 Labcoater)

  • Vacuum pump

  • Cold trap (typically liquid nitrogen cooled)

  • Substrate holder

Materials:

  • High-purity octafluoro[2.2]paracyclophane dimer

  • Substrates for coating

  • Adhesion promoter (e.g., A-174 silane), if required[8]

  • Liquid nitrogen

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates to remove any organic or inorganic contaminants.

    • If necessary, apply an adhesion promoter like A-174 silane to the substrate to enhance the adhesion of the Parylene F film.[8] This is particularly important for substrates such as metals, glass, and silicon.

    • Mount the prepared substrates onto the holder and place them inside the deposition chamber.

  • System Setup:

    • Load a pre-weighed amount of octafluoro[2.2]paracyclophane dimer into the vaporizer boat. The amount of dimer will determine the final thickness of the polymer film.

    • Assemble the deposition system, ensuring all seals are secure.

    • Start the vacuum pump to evacuate the system to a base pressure typically in the mTorr range.[9]

    • Fill the cold trap with liquid nitrogen to trap unreacted monomer and protect the vacuum pump.[10]

  • Deposition Process:

    • Vaporization: Heat the vaporizer to approximately 150°C. This will cause the dimer to sublimate into a gaseous state.[6]

    • Pyrolysis: The gaseous dimer flows into the pyrolysis furnace, which is heated to around 690-720°C.[11] At this temperature, the dimer cleaves into two reactive tetrafluoro-p-xylylene monomer molecules.

    • Deposition: The reactive monomer gas then enters the room-temperature deposition chamber. The monomers adsorb onto all exposed surfaces, including the substrates, and spontaneously polymerize to form a thin, uniform, and conformal film of poly(2,3,5,6-tetrafluoro-p-xylylene). The deposition is carried out at a controlled pressure, for instance, 15 mTorr.[11]

  • Post-Deposition:

    • Once the desired coating thickness is achieved (or the dimer is fully consumed), turn off the heaters for the vaporizer and pyrolysis furnace.

    • Allow the system to cool down under vacuum.

    • Vent the chamber to atmospheric pressure with a dry, inert gas (e.g., nitrogen).

    • Remove the coated substrates from the chamber.

Process Parameters and Deposition Rate

The thickness and quality of the Parylene F film are influenced by several process parameters.

ParameterTypical Range/ValueEffect on DepositionReference
Dimer MassVaries (e.g., 4.2 g for ~1 µm)Directly correlates with film thickness[11]
Vaporization Temperature~150°CAffects the sublimation rate of the dimer[6]
Pyrolysis Temperature690 - 720°CMust be high enough for complete dimer cleavage[11]
Deposition Pressure~15 mTorrInfluences film uniformity and quality[9][11]
Deposition RateVaries (e.g., ~5 µm/hour for Parylene C)Dependent on sublimation rate and pressure[10][12]

Note: Deposition rates for Parylene F may differ from Parylene C and are dependent on the specific system and process parameters.

Characterization of Poly(2,3,5,6-tetrafluoro-p-xylylene) Films

A variety of techniques can be used to characterize the properties of the deposited Parylene F films.

Characterization_Workflow cluster_techniques Characterization Techniques Deposition Parylene F Deposition SEM SEM/AFM (Morphology, Roughness) Deposition->SEM FTIR FTIR/Raman (Chemical Structure) Deposition->FTIR XPS XPS (Elemental Composition) Deposition->XPS ContactAngle Contact Angle (Surface Energy) Deposition->ContactAngle TGA TGA/DSC (Thermal Properties) Deposition->TGA Mechanical Mechanical Testing (Modulus, Hardness) Deposition->Mechanical Dielectric Dielectric Spectroscopy (Electrical Properties) Deposition->Dielectric

Caption: Workflow for the characterization of Parylene F films.

Summary of Properties
PropertyTypical ValueCharacterization TechniqueReference
Melting Temperature (Tₘ)429.5°CDifferential Scanning Calorimetry (DSC)[11]
Initial Weight Loss Temp. (O₂)355.6°CThermogravimetric Analysis (TGA)[11]
Water Contact Angle~81.6°Contact Angle Goniometry[11]
Dielectric ConstantLow (specific value varies)Dielectric Spectroscopy[4]
BiocompatibilityUSP Class VI, ISO 10993In-vitro and in-vivo assays[12]

Applications in Drug Development

The unique properties of Parylene F make it a promising material for various applications in the pharmaceutical and medical device industries.

Drug-Eluting Stents

Parylene coatings are used in drug-eluting stents in several ways:[1]

  • As a primer or tie layer: To improve the adhesion of the drug-polymer matrix to the metal stent.

  • As a barrier layer: To protect the stent from corrosion and prevent interaction with bodily fluids.

  • As a rate-controlling membrane: A thin, porous layer of Parylene can be deposited over the drug layer to control the rate of drug release.[1] For instance, on the Cypher® sirolimus-eluting stent, a Parylene C layer is used.[13][14]

Controlled Drug Release

Parylene coatings can act as a barrier to control the release of encapsulated drugs.[6] The release rate can be modulated by controlling the thickness of the Parylene film. Thicker films provide a more significant barrier, leading to a slower release of the drug. This has been demonstrated with various drugs, including doxorubicin and dexamethasone.[6]

Drug_Release_Mechanism cluster_device Drug-Eluting Device cluster_environment Physiological Environment DrugReservoir Drug Reservoir ParyleneCoating Parylene F Coating Release Controlled Drug Release ParyleneCoating->Release Diffusion

Caption: Mechanism of controlled drug release from a Parylene F-coated device.

Conclusion

The polymerization of this compound derivatives via the Gorham CVD process provides a versatile method for producing high-performance Parylene F coatings. These films offer a unique combination of properties that are highly valuable for researchers, scientists, and professionals in drug development. The detailed protocols and data presented in these application notes serve as a guide for the successful synthesis, deposition, and characterization of these advanced polymer films for a range of applications, from protective coatings to sophisticated drug delivery systems.

References

Troubleshooting & Optimization

Common impurities in 2,3,5,6-Tetrafluoro-p-xylene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5,6-Tetrafluoro-p-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding common impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available or synthesized this compound?

A1: Common impurities can be categorized based on their origin in the synthesis process. These may include:

  • Partially Fluorinated Intermediates: Depending on the synthetic route, you may encounter xylene molecules with fewer than four fluorine atoms, such as 2,3,5-trifluoro-p-xylene or other isomers.

  • Isomeric Impurities: The synthesis may not be perfectly regioselective, leading to the formation of other tetrafluoro-p-xylene isomers.

  • Unreacted Starting Materials: Residual amounts of the initial reactants, such as p-xylene or a precursor, might be present.

  • Solvent Residues: Solvents used during the synthesis or purification steps (e.g., toluene, hexane, or more specialized fluorous solvents) can be retained in the final product.[1]

  • Byproducts of Side Reactions: Other minor products from competing reaction pathways could be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities, including isomers and residual solvents.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities that have different chemical shifts from the main compound.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value (typically 35-37°C) is a strong indicator of the presence of impurities.[4]

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid compound. The choice of solvent is crucial for success.[5]

  • Sublimation: Given its relatively low melting point and appreciable vapor pressure, sublimation is a highly effective technique for purifying this compound, especially for removing non-volatile impurities.[6][7]

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, prep-GC can be used to separate the desired product from closely related isomers.

Troubleshooting Guides

Problem 1: The melting point of my this compound is broad and lower than the expected 35-37°C.

  • Possible Cause: The presence of impurities is depressing the melting point.

  • Solution:

    • Perform a GC-MS analysis to identify the nature of the impurities.

    • If the impurities are less soluble in a particular solvent at low temperatures, proceed with recrystallization.

    • If non-volatile impurities are suspected, sublimation is a highly recommended purification method.[6]

Problem 2: My NMR spectrum shows unexpected peaks.

  • Possible Cause: The sample contains structural isomers or residual solvents.

  • Solution:

    • Correlate the unexpected peaks with the spectra of potential impurities if available.

    • For isomeric impurities, which can be difficult to remove by recrystallization, consider using preparative GC.

    • If residual solvent is detected, attempt to remove it by placing the sample under a high vacuum for an extended period. If the solvent is persistent, recrystallization from a different, more volatile solvent may be necessary.

Problem 3: After recrystallization, the yield is very low.

  • Possible Cause:

    • The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Too much solvent was used.

    • The cooling process was too rapid, preventing proper crystal formation.

  • Solution:

    • Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., hexane/ethyl acetate) can be effective.[5]

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Data Presentation

Table 1: Common Impurities and Removal Strategies for this compound

Impurity ClassPotential SourceDetection MethodRecommended Removal Method
Partially Fluorinated XylenesIncomplete reactionGC-MS, 19F NMRRecrystallization, Preparative GC
Isomeric Tetrafluoro-p-xylenesLack of regioselectivityHigh-resolution GC-MS, 19F NMRPreparative GC
Unreacted Starting MaterialsIncomplete reactionGC-MS, 1H NMRRecrystallization, Sublimation
Residual SolventsReaction/PurificationGC-MS, 1H NMRHigh Vacuum, Recrystallization
Non-volatile ByproductsSide reactionsGC-MS, TLCSublimation, Filtration

Table 2: Illustrative Purity Enhancement of this compound

Purification MethodInitial Purity (GC-MS Area %)Final Purity (GC-MS Area %)Key Impurities Removed
Recrystallization (from Hexane)98.5%>99.5%Partially fluorinated intermediates, starting materials
Sublimation98.0%>99.8%Non-volatile byproducts, some starting materials

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., hexane, ethanol, ethyl acetate, or a mixture).[5][8] A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Sublimation
  • Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.[9][10]

  • Assembly: Insert the cold finger and ensure a good seal. If performing a vacuum sublimation, lightly grease the joint and connect the apparatus to a vacuum pump.

  • Sublimation: Begin circulating cold water through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The compound will sublime and deposit as pure crystals on the cold finger.[6]

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. If under vacuum, slowly reintroduce air. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Protocol 3: GC-MS Purity Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Illustrative):

    • Column: A low to mid-polarity column (e.g., DB-5ms or equivalent) is often suitable for separating aromatic isomers.[2]

    • Injection: 1 µL, split injection.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • MS Conditions: Use electron ionization (EI) and scan a mass range that includes the molecular ion of the product and any expected impurities.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of each component. Identify impurities by comparing their mass spectra to library data.

Visualizations

impurity_workflow Impurity Identification and Removal Workflow cluster_start Initial State cluster_analysis Purity Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final State start Crude this compound analysis GC-MS & NMR Analysis start->analysis decision Purity > 99.5%? analysis->decision recrystallization Recrystallization decision->recrystallization No (Minor Impurities) sublimation Sublimation decision->sublimation No (Non-Volatile Impurities) prep_gc Preparative GC decision->prep_gc No (Isomeric Impurities) end_product Pure Product decision->end_product Yes recrystallization->analysis sublimation->analysis prep_gc->analysis

Caption: Workflow for identifying and removing impurities.

purification_logic Purification Method Selection Guide cluster_impurity_types Impurity Types cluster_purification_methods Purification Methods partially_fluorinated Partially Fluorinated Intermediates recrystallization Recrystallization partially_fluorinated->recrystallization isomers Isomers prep_gc Preparative GC isomers->prep_gc non_volatile Non-Volatile Byproducts sublimation Sublimation non_volatile->sublimation solvents Residual Solvents solvents->recrystallization high_vacuum High Vacuum solvents->high_vacuum

Caption: Logic for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Reaction Conditions with 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5,6-Tetrafluoro-p-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when utilizing this versatile fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a solvent?

A1: this compound is a highly stable, fluorinated aromatic solvent primarily used in the synthesis of fluorinated compounds and specialty polymers.[1][2] Its unique properties, such as high thermal stability and chemical resistance, make it valuable in industries like aerospace and automotive.[1][2] It is also utilized in the production of advanced materials for electronics, as well as in pharmaceutical and agrochemical research and manufacturing.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. This solvent is a solid at room temperature and should be handled accordingly.

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound is a flammable solid and can cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.[3]

Q4: How can I remove this compound from my reaction mixture after the reaction is complete?

A4: Due to its relatively high boiling point, removal by rotary evaporation may require heating and/or high vacuum. For thermally sensitive compounds, alternative purification methods such as crystallization or chromatography should be considered. If the product is not soluble in non-polar solvents, extraction with a non-polar solvent like hexane or heptane can be used to remove the this compound, assuming the desired product remains in a different phase.

Troubleshooting Guides

Issue 1: Poor Solubility of Reagents

Symptoms:

  • Incomplete dissolution of starting materials or catalysts at the desired reaction temperature.

  • Heterogeneous reaction mixture where a homogeneous solution was expected.

  • Lower than expected reaction rates or yields.

Possible Causes and Solutions:

CauseRecommended Action
Low Temperature The melting point of this compound is 32-36 °C. Ensure the reaction temperature is sufficiently above this to maintain a liquid phase. Gently warm the mixture to aid dissolution before initiating the reaction.
Insufficient Solvent Volume Increase the solvent volume to improve the solubility of the reagents.
Polar Reagents This compound is a relatively non-polar solvent. Highly polar reagents may have limited solubility. Consider the use of a co-solvent to increase the overall polarity of the reaction medium.
Insoluble Catalyst Some catalysts may have poor solubility. If applicable, consider using a ligand that enhances the solubility of the metal catalyst in the solvent.
Issue 2: Incomplete Reaction or Low Yield

Symptoms:

  • Significant amount of starting material remaining after the expected reaction time.

  • Product yield is substantially lower than anticipated.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Temperature Increase the reaction temperature. This compound has a high boiling point (143-144 °C), allowing for a wide range of reaction temperatures.
Catalyst Deactivation Ensure all reagents and the solvent are dry and free of impurities that could poison the catalyst. Consider using a higher catalyst loading or a more robust catalyst system.
Poor Mass Transfer in a Heterogeneous Mixture If reagents are not fully dissolved, increase the stirring rate to improve mass transfer between phases.
Incorrect Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 703-87-7[4]
Molecular Formula C₈H₆F₄[4]
Molecular Weight 178.13 g/mol [5]
Appearance White or colorless to almost white or almost colorless powder to lump to clear liquid[4]
Melting Point 32 - 36 °C[1]
Boiling Point 143 - 144 °C[6]
Density 1.283 g/cm³[7]
Flash Point 117 °F (47.2 °C)[7]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for conducting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) using this compound as a solvent. Note: Specific conditions such as catalyst, ligand, base, and temperature will need to be optimized for each specific reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Coupling partner (e.g., boronic acid, alkene, amine) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol)

  • Ligand (e.g., phosphine ligand) (0.02-0.10 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) (2.0-3.0 mmol)

  • This compound (5-10 mL)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add this compound via syringe.

  • Add the coupling partner to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvent_add 3. Add this compound setup->solvent_add heating 4. Heating and Stirring solvent_add->heating monitoring 5. Reaction Monitoring (TLC, GC, LC-MS) heating->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Chromatography, Crystallization) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic start Low or No Product Formation check_solubility Are all reagents soluble? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No add_cosolvent Add Co-solvent check_solubility->add_cosolvent Partial check_reaction_params Are reaction parameters optimal? check_solubility->check_reaction_params Yes increase_temp->check_solubility add_cosolvent->check_solubility increase_time Increase Reaction Time check_reaction_params->increase_time No increase_catalyst Increase Catalyst Loading check_reaction_params->increase_catalyst No check_reagents Are reagents pure and dry? check_reaction_params->check_reagents Yes increase_time->check_reaction_params increase_catalyst->check_reaction_params purify_reagents Purify/Dry Reagents and Solvent check_reagents->purify_reagents No consult Consult Further Literature check_reagents->consult Yes purify_reagents->start

Caption: Troubleshooting decision tree for optimizing reaction outcomes.

References

Technical Support Center: Synthesis of Polymers from 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polymers from 2,3,5,6-tetrafluoro-p-xylene. The primary polymer derived from this monomer is poly(2,3,5,6-tetrafluoro-p-xylylene), commercially known as Parylene F or VT-4. The synthesis is typically achieved via chemical vapor deposition (CVD) of a dimer precursor, octafluoro-[2.2]paracyclophane, through the Gorham process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound?

A1: Direct polymerization of this compound is not the common method. Instead, it is first converted into its dimer, octafluoro-[2.2]paracyclophane. This dimer is then used as the precursor in a chemical vapor deposition (CVD) process known as the Gorham process to produce a high-purity, conformal polymer film of poly(2,3,5,6-tetrafluoro-p-xylylene).

Q2: Are there significant chemical side reactions during the CVD polymerization process?

A2: Under ideal conditions, the Gorham CVD process is remarkably clean and free of side products. The process is conducted in a high vacuum without solvents or catalysts, which minimizes the potential for unwanted chemical reactions. The primary challenges are typically related to process control and substrate preparation, which can lead to film defects rather than chemical side products.

Q3: What are the key stages of the Gorham process for Parylene F synthesis?

A3: The Gorham process consists of three main stages:

  • Sublimation: The solid dimer precursor (octafluoro-[2.2]paracyclophane) is heated under vacuum to form a vapor.

  • Pyrolysis: The dimer vapor is passed through a high-temperature furnace, causing it to cleave into reactive monomers (2,3,5,6-tetrafluoro-p-xylylene diradicals).

  • Deposition and Polymerization: The monomer gas enters a deposition chamber at room temperature, where it spontaneously adsorbs and polymerizes on the substrate surface, forming a thin, uniform polymer film.

Q4: What are the typical operating parameters for the Gorham process for Parylene F?

A4: The specific parameters can vary depending on the equipment, but typical ranges are provided in the table below.

ParameterTypical ValueNotes
Dimer Sublimation Temperature 100 - 150 °CMust be sufficient to achieve a stable vapor pressure.
Pyrolysis Temperature 650 - 750 °CCritical for efficient and clean cleavage of the dimer.
Deposition Chamber Pressure 10 - 100 mTorrA high vacuum is necessary to ensure a long mean free path for the monomer.
Deposition Temperature Room TemperaturePolymerization is spontaneous on surfaces at or below room temperature.

Q5: Can impurities in the this compound starting material affect the final polymer?

A5: Yes, impurities in the initial monomer can be carried through the synthesis of the dimer and subsequently affect the polymerization process. Potential issues include the incorporation of defects into the polymer chain, which can alter its mechanical, thermal, and electrical properties. It is crucial to use high-purity this compound for the synthesis of the dimer precursor.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of poly(2,3,5,6-tetrafluoro-p-xylylene) films, categorized by the nature of the issue.

Category 1: Film Quality and Adhesion Issues
Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor Adhesion/Delamination - Substrate contamination (oils, dust, moisture).- Incompatible substrate material.- Insufficient surface activation.- Thoroughly clean the substrate using appropriate solvents and/or plasma cleaning.- Apply an adhesion promoter (e.g., silane-based).- For noble metals, specialized surface treatments may be necessary.
Cracking of the Polymer Film - Excessive film thickness.- High internal stress in the film.- Thermal mismatch between the film and substrate.- Reduce the amount of dimer used to decrease film thickness.- Optimize deposition parameters to reduce stress.- Consider a post-deposition annealing step to relax stress.
Pinholes or Bubbles in the Film - Particulate contamination on the substrate.- Outgassing from the substrate during deposition.- Ensure a cleanroom environment for substrate preparation and loading.- Pre-bake the substrate under vacuum to remove trapped volatiles.
Cloudy or Opaque Film - Incomplete pyrolysis of the dimer.- Co-deposition of unreacted dimer or low molecular weight oligomers.- Increase the pyrolysis furnace temperature to ensure complete cleavage.- Check for and eliminate any cold spots in the pyrolysis zone.
Category 2: Inferred Molecular-Level Side Reactions

While the CVD process is generally clean, deviations from optimal conditions can theoretically lead to side reactions.

Problem/Observation Potential Molecular-Level Cause Recommended Solution(s)
Low Polymer Yield/Deposition Rate - Incomplete Pyrolysis: Insufficient temperature in the pyrolysis zone leads to a lower concentration of reactive monomer.- Monomer Recombination: At higher pressures, monomers may recombine in the gas phase before reaching the substrate.- Increase the pyrolysis temperature to the optimal range (650-750 °C).- Ensure the deposition chamber pressure is within the recommended range (10-100 mTorr).
Brittle or Discolored Polymer Film - Thermal Degradation of Monomer: Excessively high pyrolysis temperatures can cause fragmentation of the monomer, leading to the incorporation of defects into the polymer chain.- Oxidation: Leaks in the vacuum system can introduce oxygen, which may react with the monomer at high temperatures.- Optimize the pyrolysis temperature; avoid exceeding the recommended maximum.- Perform a thorough leak check of the CVD system.
Formation of Unwanted Byproducts - Side Reactions of the Dimer: Although not commonly reported, impurities in the dimer or extreme pyrolysis conditions could potentially lead to side reactions such as defluorination or rearrangement.- Use high-purity dimer precursor.- Maintain strict control over the pyrolysis temperature.

Experimental Protocols

Synthesis of Octafluoro-[2.2]paracyclophane (Dimer Precursor)

Step 1: Bromination of this compound

  • This compound is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride).

  • The reaction mixture is typically refluxed under illumination with a UV lamp to facilitate the radical chain reaction.

  • The product, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, is isolated and purified, for example, by recrystallization.

Step 2: Dimerization to form Octafluoro-[2.2]paracyclophane

  • The purified 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is then subjected to a coupling reaction.

  • Various coupling methods have been described, often involving a reducing agent or a catalyst in a high-dilution setup to favor intramolecular cyclization.

  • The crude dimer is then purified, typically by column chromatography and/or recrystallization, to obtain a high-purity precursor suitable for the CVD process.

Note: The yields and specific reaction conditions for these steps can vary significantly and require optimization.

Chemical Vapor Deposition (CVD) of Poly(2,3,5,6-tetrafluoro-p-xylylene)
  • A weighed amount of high-purity octafluoro-[2.2]paracyclophane is placed in the sublimation zone of the CVD apparatus.

  • The substrate to be coated is placed in the deposition chamber.

  • The system is evacuated to the desired base pressure (typically <10 mTorr).

  • The pyrolysis furnace is heated to the target temperature (e.g., 700 °C).

  • The sublimation heater is turned on to heat the dimer to a temperature that provides a stable vapor flow (e.g., 120 °C).

  • The sublimed dimer vapor passes through the pyrolysis furnace, where it is cleaved into the reactive monomer.

  • The monomer gas flows into the room-temperature deposition chamber and polymerizes on all exposed surfaces, including the substrate.

  • The process is continued until the desired film thickness is achieved, which is primarily controlled by the initial amount of dimer.

  • A cold trap is used downstream of the deposition chamber to collect any unreacted monomer and protect the vacuum pump.

Visualizations

Gorham_Process_Workflow cluster_0 CVD System Dimer Octafluoro-[2.2]paracyclophane (Solid Dimer) Sublimation Sublimation (100-150 °C, Vacuum) Dimer->Sublimation Heat Dimer_Vapor Dimer Vapor Sublimation->Dimer_Vapor Pyrolysis Pyrolysis (650-750 °C) Dimer_Vapor->Pyrolysis Monomer Reactive Monomer (2,3,5,6-Tetrafluoro-p-xylylene diradical) Pyrolysis->Monomer Cleavage Deposition Deposition & Polymerization (Room Temp, Vacuum) Monomer->Deposition Cold_Trap Cold Trap (<-70 °C) Monomer->Cold_Trap Excess Polymer_Film Polymer Film on Substrate Deposition->Polymer_Film Pump Vacuum Pump Cold_Trap->Pump

Caption: Workflow of the Gorham process for Parylene F synthesis.

Troubleshooting_Logic Start Film Defect Observed Poor_Adhesion Poor Adhesion / Delamination? Start->Poor_Adhesion Cracking Cracking? Poor_Adhesion->Cracking No Clean Check Substrate Cleanliness & Adhesion Promoter Poor_Adhesion->Clean Yes Cloudy Cloudy Appearance? Cracking->Cloudy No Thickness Reduce Film Thickness Cracking->Thickness Yes Pyrolysis_Temp Increase Pyrolysis Temperature Cloudy->Pyrolysis_Temp Yes End Re-run Deposition Cloudy->End No Clean->End Thickness->End Pyrolysis_Temp->End

Caption: Logic diagram for troubleshooting common film defects.

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,5,6-Tetrafluoro-p-xylene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: While various synthetic strategies can be envisioned, a common and logical approach involves the double lithiation of 1,2,4,5-tetrafluorobenzene followed by quenching with an electrophilic methyl source, such as methyl iodide. This method leverages the directing effect of the fluorine atoms to facilitate ortho-lithiation.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The critical parameters for this synthesis are:

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediates.

  • Stoichiometry of Reagents: The molar ratio of the lithiating agent (e.g., n-butyllithium) to the starting material and the electrophile is crucial for achieving high yields of the desired product.

  • Purity of Reagents and Solvents: The use of high-purity starting materials and dry, deoxygenated solvents is essential to avoid unwanted side reactions.

Q3: What are the potential side products in this synthesis?

A3: Potential side products include:

  • Mono-methylated product: 1,2,4,5-Tetrafluoro-3-methylbenzene, resulting from incomplete double lithiation.

  • Unreacted starting material: 1,2,4,5-tetrafluorobenzene.

  • Products from reaction with solvent: If the temperature is not well-controlled, the organolithium reagent can react with ethereal solvents like THF.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel, followed by recrystallization or sublimation to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive or degraded n-butyllithium. 2. Presence of moisture or oxygen in the reaction setup. 3. Reaction temperature too high.1. Titrate the n-butyllithium solution before use to determine its exact concentration. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Purge the entire system with a steady stream of inert gas. Use freshly distilled, anhydrous solvents. 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the lithiation and electrophilic quench steps.
Formation of mono-methylated side product 1. Insufficient amount of n-butyllithium. 2. Short reaction time for the second lithiation.1. Use a slight excess of n-butyllithium (e.g., 2.2 equivalents) to ensure complete double lithiation. 2. Increase the reaction time after the addition of n-butyllithium to allow for the second deprotonation to go to completion.
Recovery of a significant amount of starting material 1. Incomplete lithiation. 2. Insufficient amount of methyl iodide.1. Check the concentration of n-butyllithium and ensure the reaction is stirred efficiently at low temperature. 2. Use a slight excess of methyl iodide (e.g., 2.2 equivalents) to ensure all the dilithiated intermediate is quenched.
Complex mixture of products 1. Reaction temperature allowed to rise prematurely. 2. Contaminated reagents or solvents.1. Carefully monitor and maintain the low temperature throughout the addition of reagents. 2. Use high-purity, anhydrous reagents and solvents.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

This protocol is a hypothetical procedure based on established organolithium chemistry. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • n-Butyllithium (in hexanes)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Reaction Mixture: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 1,2,4,5-tetrafluorobenzene (1.0 eq) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Add methyl iodide (2.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature slowly over 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by NMR, GC-MS, and melting point to confirm its identity and purity.

Data Presentation

Table 1: Reported Yields for the Synthesis of the Precursor 1,2,4,5-Tetrafluorobenzene

Starting Material Reagents Yield (%) Reference
2,4,5-TrifluoroanilineFluoborate decomposition-(G. C. Finger, et al., J. Amer. Chem. Soc. 1951, 73, 145)
PentafluorophenylhydrazineSodium ethoxide in ethanol69.2(G M. Brooke, et al., J. Chem. Soc., 1960, 1768)
2,3,5,6-TetrafluorothiophenolDesulphurisation-(P. Robson, et al., J. Chem. Soc., 1960, 4754)

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup Flame-dried three-necked flask under Argon start_material Add 1,2,4,5-Tetrafluorobenzene in Anhydrous THF setup->start_material cool1 Cool to -78 °C start_material->cool1 lithiation Add n-Butyllithium (2.2 eq) dropwise cool1->lithiation stir1 Stir for 2h at -78 °C lithiation->stir1 electrophile Add Methyl Iodide (2.2 eq) dropwise stir1->electrophile stir2 Stir for 1h at -78 °C, then warm to RT electrophile->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Inactive n-BuLi start->cause1 cause2 Moisture/Oxygen Contamination start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Incorrect Stoichiometry start->cause4 solution1 Titrate n-BuLi cause1->solution1 solution2 Ensure Anhydrous/Inert Conditions cause2->solution2 solution3 Maintain -78 °C cause3->solution3 solution4 Verify Reagent Amounts cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

Stability of 2,3,5,6-Tetrafluoro-p-xylene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5,6-Tetrafluoro-p-xylene under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic and basic solutions?

A1: this compound is a highly stable fluorinated aromatic compound.[1][2] Its stability is attributed to the strong carbon-fluorine bonds on the aromatic ring.[1][2] Generally, it is resistant to degradation under mild acidic and basic conditions at room temperature. However, under forcing conditions, such as elevated temperatures and extreme pH, degradation may occur.

Q2: What are the likely degradation pathways for this compound under basic conditions?

Q3: What are the potential degradation products of this compound in the presence of a strong base?

A3: Based on the SNAr mechanism, potential degradation products would involve the substitution of one or more fluorine atoms with a hydroxyl group. For example, the initial product could be 2,3,5-trifluoro-6-hydroxy-p-xylene. Further substitution could lead to di-, tri-, and tetra-hydroxylated species.

Q4: Is this compound stable under strongly acidic conditions?

A4: Polyfluoroaromatic compounds are generally very resistant to electrophilic attack due to the deactivating effect of the fluorine atoms. Therefore, degradation of the aromatic ring under acidic conditions is less likely than under basic conditions. However, it is important to consider the potential for reactions involving the methyl groups, such as oxidation, especially in the presence of oxidizing acids.

Q5: Can the methyl groups of this compound be oxidized?

A5: Yes, the methyl groups on the xylene ring are potential sites for oxidation.[3][4] Under certain conditions, such as in the presence of strong oxidizing agents, these methyl groups could be oxidized to form corresponding benzoic acids. For instance, one methyl group could be oxidized to a carboxylic acid, yielding 2,3,5,6-tetrafluorotoluic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound purity over time in a basic solution. Nucleophilic Aromatic Substitution (SNAr) by hydroxide or other nucleophiles present in the solution, leading to the displacement of fluorine atoms.- Neutralize the solution to a pH of 7.- Store the solution at a lower temperature.- If possible, use a less nucleophilic buffer system.- Monitor the appearance of potential degradation products using HPLC or GC-MS.
Unexpected peaks observed in chromatogram after treatment with a strong base. Formation of hydroxylated degradation products due to SNAr.- Analyze the new peaks using mass spectrometry to confirm their molecular weights, which would correspond to the substitution of one or more fluorine atoms with hydroxyl groups.- Use a reference standard of a potential degradation product if available.
Degradation observed in the presence of an oxidizing acid. Oxidation of one or both methyl groups to carboxylic acids.- Confirm the identity of the degradation product by comparing its retention time and mass spectrum to a standard of the corresponding tetrafluorobenzoic acid.- Avoid using strong oxidizing agents if the integrity of the methyl groups is critical.
Inconsistent stability results between experimental batches. - Variation in pH of the solution.- Presence of impurities that could act as catalysts.- Differences in temperature or light exposure.- Ensure accurate and consistent pH measurement and control.- Use high-purity solvents and reagents.- Maintain consistent temperature and protect the solution from light.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

Objective: To assess the stability of this compound under basic conditions and identify potential degradation products.

Materials:

  • This compound

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl) for neutralization

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample with 9 mL of water instead of NaOH should be prepared and incubated under the same conditions.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • If a mass spectrometer is available, analyze the degradation peaks to determine their mass-to-charge ratio and aid in structure elucidation.

Protocol 2: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample with 9 mL of water instead of HCl should be prepared and incubated under the same conditions.

  • At specified time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to quantify the parent compound.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid_sample Mix with Acidic Solution (e.g., 0.1 N HCl) start->acid_sample base_sample Mix with Basic Solution (e.g., 0.1 N NaOH) start->base_sample control_sample Mix with Neutral Solution (e.g., Water) start->control_sample incubation Incubate at Controlled Temperature acid_sample->incubation base_sample->incubation control_sample->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralization Neutralize Samples sampling->neutralization hplc HPLC Analysis neutralization->hplc ms Mass Spectrometry (for product identification) hplc->ms data Data Interpretation hplc->data ms->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_basic Basic Conditions (SNAr) cluster_acidic Oxidizing Acidic Conditions TFpX This compound OH_attack Nucleophilic Attack by OH- TFpX->OH_attack + OH- Oxidation Oxidation of Methyl Group TFpX->Oxidation Product1 Monohydroxylated Product OH_attack->Product1 Product2 Dihydroxylated Product Product1->Product2 + OH- Product3 Tetrafluorotoluic Acid Oxidation->Product3

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low solubility of reagents in 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5,6-Tetrafluoro-p-xylene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to reagent solubility in this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated aromatic hydrocarbon.[1] It is recognized for its high chemical stability, thermal resistance, and hydrophobic characteristics.[1] Its primary applications include use as a solvent in the synthesis of fluorinated compounds, in the production of high-performance polymers, and in pharmaceutical development where stability and specific solubility characteristics are required.[1]

Q2: What general principles govern the solubility of reagents in this compound?

A2: The principle of "like dissolves like" is paramount. This compound is a relatively non-polar, fluorinated solvent. Therefore, it is most effective at dissolving other non-polar and fluorinated compounds. Highly polar or ionic compounds will likely exhibit low solubility. The molecular size of the solute also plays a role; larger molecules may be more difficult to dissolve.[2][3]

Q3: My compound is not dissolving in this compound. What are the initial troubleshooting steps?

A3: If you are experiencing low solubility, consider the following initial steps:

  • Increase Agitation: Ensure vigorous mixing using a vortex mixer or sonicator to break down solute aggregates.[4]

  • Gentle Heating: Carefully warming the mixture can increase the dissolution rate. A water bath set to 30-40°C is a good starting point.[4]

  • Particle Size Reduction: Grinding your solid reagent to a finer powder will increase the surface area available for solvation.

Q4: Can co-solvents be used to improve solubility in this compound?

A4: Yes, the use of co-solvents can be an effective strategy. The choice of co-solvent should be based on the properties of your reagent. For a more polar solute, adding a small amount of a miscible, slightly more polar solvent might be beneficial. However, it is crucial to ensure the co-solvent is miscible with this compound and does not interfere with your downstream application. A preliminary solvent screen with a small amount of your compound is recommended.[4]

Troubleshooting Guides

Issue 1: Reagent Appears Insoluble

If your reagent shows no signs of dissolving in this compound at your desired concentration, follow this troubleshooting workflow:

start Low Solubility Observed agitation Increase Agitation (Vortex/Sonicate) start->agitation heating Apply Gentle Heat (30-40°C) agitation->heating Still Insoluble particle_size Reduce Particle Size (Grind Solute) heating->particle_size Still Insoluble solvent_screen Perform Co-solvent Screen particle_size->solvent_screen Still Insoluble reassess Re-evaluate Solvent Choice solvent_screen->reassess No Improvement

Caption: Troubleshooting workflow for reagents with low solubility.

Issue 2: Solution is Cloudy or Forms a Precipitate

A cloudy solution or the formation of a precipitate after initial dissolution suggests either the presence of insoluble impurities, that the solution is supersaturated, or that the compound is degrading.

  • Filtration: If you suspect insoluble impurities, filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to obtain a clear solution.[5]

  • Prepare Fresh Solutions: Supersaturated solutions are inherently unstable. It is advisable to prepare solutions fresh before use, especially if precipitation occurs over time.[5]

  • Consider a Different Solvent System: If precipitation occurs upon the addition of another component (e.g., in a reaction mixture), the overall solvent environment may have become unsuitable for your solute. You may need to adjust the proportions of your solvent system.[5]

Quantitative Solubility Data

While specific quantitative solubility data for a wide range of compounds in this compound is not extensively published, the following table provides an illustrative example of how such data would be presented. Researchers are encouraged to determine the solubility of their specific reagents experimentally.

Reagent ClassExample CompoundExpected Solubility in this compound
Non-polar Hydrocarbon NaphthaleneHigh
Fluorinated Polymer Fluorinated PolyesterHigh[6]
Weakly Polar Organic Benzoic AcidModerate to Low
Polar Organic GlycineVery Low
Ionic Salt Sodium BenzoateVery Low

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of a reagent's solubility.

  • Preparation: Add approximately 1-2 mg of the solid reagent to a small, clean, and dry glass vial.

  • Solvent Addition: Add 0.5 mL of this compound to the vial.

  • Observation: Vigorously agitate the vial using a vortex mixer for 60 seconds.

  • Assessment: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2: Isothermal Saturation Method for Quantitative Solubility

This method determines the equilibrium solubility of a reagent at a specific temperature.

  • Preparation: Add an excess amount of the solid reagent to a known volume of this compound in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[7]

  • Equilibration: Place the sealed vial in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[7]

  • Separation: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Gravimetric Method: Accurately weigh a clean, dry vial. Transfer the filtered solution to the weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute. Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of dissolved solute.[7]

    • Spectrophotometric Method: If the solute has a chromophore, prepare a calibration curve of known concentrations of the solute in this compound. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.[7]

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate (24-48h at constant T) add_excess->equilibrate separate Separate Supernatant equilibrate->separate analyze Analyze Solute Concentration (Gravimetric/Spectrophotometric) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Isothermal saturation method workflow.

References

Technical Support Center: Degradation of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoro-p-xylene. Given the compound's high chemical stability due to its strong carbon-fluorine bonds, this guide addresses the unique challenges encountered during degradation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so resistant to degradation?

A1: The recalcitrance of this compound stems from the high bond dissociation energy of the carbon-fluorine (C-F) bonds (~485 kJ/mol). This makes the molecule chemically stable and resistant to both microbial and chemical degradation. Fluorine's high electronegativity also alters the electronic properties of the aromatic ring, making it less susceptible to electrophilic attack, a common initial step in the degradation of aromatic compounds.

Q2: What are the expected initial steps in the microbial degradation of this compound?

A2: While specific pathways for this compound are not well-documented, based on the degradation of p-xylene, the initial attack would likely be on the methyl groups or the aromatic ring. Monooxygenase or dioxygenase enzymes could catalyze the hydroxylation of a methyl group to form 2,3,5,6-tetrafluoro-p-methylbenzyl alcohol. Alternatively, a dioxygenase could attack the aromatic ring, leading to the formation of a cis-dihydrodiol. However, the presence of four fluorine atoms is expected to significantly hinder these enzymatic reactions.

Q3: Can abiotic methods be used to degrade this compound?

A3: Yes, advanced oxidation processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis, as well as thermal and nonthermal destruction methods like incineration and sonochemical degradation, are potential strategies for degrading highly fluorinated compounds. These methods generate highly reactive species, such as hydroxyl radicals, that can break the strong C-F bonds.

Q4: What are the potential toxic byproducts of this compound degradation?

A4: A primary concern during the degradation of any fluorinated organic compound is the release of fluoride ions (F-). High concentrations of fluoride can be toxic to microorganisms, potentially inhibiting the biological degradation process. Incomplete degradation could also lead to the formation of various fluorinated intermediates, whose toxicity may be unknown.

Q5: How can I monitor the degradation of this compound and the formation of its intermediates?

A5: A combination of analytical techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) can be used to quantify the parent compound and identify volatile or semi-volatile intermediates. For a more detailed analysis of fluorinated metabolites, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, as the 19F nucleus is highly sensitive to its chemical environment, allowing for the identification and quantification of different fluorinated species in a complex mixture.[1][2]

Troubleshooting Guides

Problem Possible Causes Solutions
No degradation of this compound observed in microbial cultures. 1. The selected microbial strain or consortium lacks the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. The experimental conditions (pH, temperature, oxygen levels) are not optimal. 4. Insufficient incubation time for the highly recalcitrant compound.1. Screen for specialized microorganisms known to degrade halogenated or fluorinated compounds. Consider using enriched cultures from contaminated sites. 2. Perform a toxicity assay to determine the inhibitory concentration of the compound. Start with lower concentrations. 3. Optimize incubation conditions. For aerobic pathways, ensure adequate aeration. 4. Extend the incubation period, as degradation of such stable compounds can be very slow.
Incomplete degradation and accumulation of intermediates. 1. The microbial pathway is blocked at a specific step due to the lack of a particular enzyme. 2. The formed intermediates are more resistant to further degradation. 3. Feedback inhibition of enzymes by accumulated products.1. Analyze the accumulated intermediates using GC-MS and/or 19F NMR to identify the bottleneck in the pathway. 2. Consider using a microbial consortium with diverse metabolic capabilities. 3. In a cell-free system, periodically remove products to see if the reaction proceeds.
Difficulty in analyzing degradation products. 1. Intermediates are present at very low concentrations. 2. Co-elution of compounds in GC. 3. Lack of commercially available standards for identified intermediates.1. Use solid-phase extraction (SPE) to concentrate the analytes before analysis. 2. Optimize the GC temperature program and consider using a different column chemistry. 3. For structural elucidation of unknown intermediates, techniques like high-resolution mass spectrometry (HRMS) and 2D NMR may be necessary. 19F NMR is particularly useful for identifying and quantifying fluorinated molecules without standards.[1]
Observed decrease in microbial activity or cell death. 1. Accumulation of toxic fluoride ions released during defluorination. 2. Formation of toxic degradation intermediates.1. Monitor the fluoride ion concentration in the medium. If it reaches inhibitory levels, consider methods to remove it, such as precipitation or using fluoride-resistant microbial strains. 2. Identify the intermediates and assess their toxicity.

Hypothetical Degradation Pathways

Due to the lack of specific experimental data for this compound, the following degradation pathways are proposed based on the known metabolism of p-xylene and the principles of fluorinated compound degradation.

Pathway 1: Initial Oxidation of a Methyl Group

This pathway is initiated by the oxidation of one of the methyl groups, a common reaction catalyzed by monooxygenase enzymes in the degradation of xylenes.

Methyl_Oxidation_Pathway 2_3_5_6_Tetrafluoro_p_xylene This compound Alcohol 2,3,5,6-Tetrafluoro-p-methylbenzyl Alcohol 2_3_5_6_Tetrafluoro_p_xylene->Alcohol Monooxygenase Aldehyde 2,3,5,6-Tetrafluoro-p-methylbenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid 2,3,5,6-Tetrafluoro-p-toluic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Ring_Cleavage Ring Cleavage Products Carboxylic_Acid->Ring_Cleavage Dioxygenase

Figure 1: Hypothetical degradation of this compound via methyl group oxidation.
Pathway 2: Initial Dioxygenation of the Aromatic Ring

This pathway involves the direct attack on the aromatic ring by a dioxygenase, which is another common strategy for the degradation of aromatic compounds.

Ring_Dioxygenation_Pathway 2_3_5_6_Tetrafluoro_p_xylene This compound cis_Dihydrodiol Fluorinated cis-1,2-Dihydrodiol 2_3_5_6_Tetrafluoro_p_xylene->cis_Dihydrodiol Dioxygenase Catechol Fluorinated Methylcatechol cis_Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase (meta or ortho cleavage)

Figure 2: Hypothetical degradation of this compound via ring dioxygenation.

Experimental Protocols

Protocol 1: Microbial Degradation Assay

Objective: To assess the ability of a microbial culture to degrade this compound.

Materials:

  • Microbial culture (pure or consortium)

  • Minimal salts medium (e.g., M9)

  • This compound (stock solution in a suitable solvent like DMSO, kept to <0.1% v/v in final culture)

  • Sterile culture flasks or vials

  • Incubator shaker

  • GC-MS system

  • Solid-Phase Extraction (SPE) cartridges (optional)

Procedure:

  • Prepare a sterile minimal salts medium.

  • Inoculate the medium with the microbial culture to a desired optical density (e.g., OD600 of 0.1).

  • Add this compound to the cultures to the desired final concentration (e.g., 10 mg/L). Include a sterile control (no inoculum) and a biomass control (inoculum, no substrate).

  • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • At regular time intervals, withdraw samples for analysis.

  • Extract the samples with a suitable solvent (e.g., ethyl acetate). If concentrations are low, pass the aqueous sample through an SPE cartridge and elute with the solvent.

  • Analyze the extracts by GC-MS to quantify the remaining this compound.

Experimental Workflow:

Microbial_Degradation_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Culture_Prep Prepare Microbial Culture in Minimal Medium Substrate_Add Add this compound Culture_Prep->Substrate_Add Controls Prepare Sterile and Biomass Controls Culture_Prep->Controls Incubate Incubate under Controlled Conditions Substrate_Add->Incubate Sampling Periodic Sampling Incubate->Sampling Extraction Solvent Extraction / SPE Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Quantify Degradation GCMS->Data

Figure 3: Workflow for the microbial degradation assay.
Protocol 2: Analysis of Fluorinated Metabolites by 19F NMR

Objective: To identify and quantify fluorinated intermediates during the degradation of this compound.

Materials:

  • Samples from the degradation experiment

  • Deuterated solvent (e.g., D2O or CDCl3, depending on extraction solvent)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Collect a larger volume of sample from the degradation experiment (e.g., 50-100 mL).

  • Lyophilize the aqueous sample or concentrate the solvent extract.

  • Re-dissolve the residue in a suitable deuterated solvent.

  • Transfer the sample to an NMR tube.

  • Acquire 19F NMR spectra. A proton-decoupled spectrum is often preferred for simplicity.

  • Process the spectra (Fourier transform, phasing, baseline correction).

  • Identify the signals corresponding to the parent compound and new signals from metabolites based on their chemical shifts.

  • Quantify the relative amounts of each species by integrating the corresponding signals.

Quantitative Data Summary

Due to the absence of specific degradation studies on this compound, the following table presents hypothetical data to illustrate how results could be presented.

Parameter Value Conditions Reference
Half-life (t1/2) in microbial culture> 100 daysAerobic, mixed culture, 10 mg/L, 30°CHypothetical
Degradation efficiency by Photolysis (UV-C)25% after 24hAqueous solution, 5 mg/LHypothetical
Mineralization (% of F- released)< 5% after 30 daysAerobic, Pseudomonas sp., 10 mg/LHypothetical
IC50 for E. coli50 mg/L24h exposureHypothetical

Disclaimer: The degradation pathways and quantitative data presented here are hypothetical and intended for illustrative purposes due to the limited available research on the degradation of this compound. Researchers should perform their own experiments to determine the actual degradation kinetics and pathways.

References

Preventing side-product formation in reactions involving 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoro-p-xylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent the formation of unwanted side-products in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound and its derivatives.

Issue 1: Over-bromination during Benzylic Bromination

Symptom: Your reaction to form the mono-brominated product, 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene, results in a significant amount of the di-brominated side-product, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

Root Cause: Benzylic bromination is a free-radical chain reaction. The mono-brominated product can compete with the starting material for the bromine radical, leading to a second bromination. High local concentrations of the brominating agent and prolonged reaction times can exacerbate this issue.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • Recommended: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS maintains a low, steady concentration of bromine radicals, which favors selective mono-bromination.

    • Avoid: Using elemental bromine (Br₂) directly can lead to high local concentrations and increase the likelihood of over-bromination.

  • Control Reagent Addition:

    • Add the NBS solution dropwise over an extended period (e.g., 6-8 hours).[1] This slow addition is crucial for maintaining a low concentration of the brominating agent and minimizing the formation of di-brominated and other isomeric side-products.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress closely using techniques like GC-MS or ¹H NMR to determine the optimal reaction time for maximizing the yield of the mono-brominated product.

  • Stoichiometry:

    • Use a stoichiometric amount or a slight excess of this compound relative to NBS to ensure the brominating agent is the limiting reagent.

Logical Workflow for Troubleshooting Over-bromination:

G start High Yield of Di-brominated Product q1 Which brominating agent was used? start->q1 br2 Br₂ q1->br2 Option nbs NBS q1->nbs Option sol_br2 Switch to NBS for better control of Br• concentration. br2->sol_br2 q2 How was the NBS added? nbs->q2 sol_br2->q2 all_at_once All at once q2->all_at_once Method dropwise Dropwise q2->dropwise Method sol_addition Implement slow, dropwise addition of NBS solution over several hours. all_at_once->sol_addition q3 Was the reaction monitored? dropwise->q3 sol_addition->q3 no_monitoring No q3->no_monitoring Practice yes_monitoring Yes q3->yes_monitoring Practice sol_monitoring Monitor reaction progress (e.g., by GC-MS) to stop at optimal time. no_monitoring->sol_monitoring end Optimized Mono-bromination yes_monitoring->end sol_monitoring->end

Caption: Troubleshooting workflow for over-bromination.

Issue 2: Hydrolysis of Benzylic Bromide Product

Symptom: During workup or purification of the benzylic bromide, you observe the formation of the corresponding benzyl alcohol (e.g., (2,3,5,6-tetrafluoro-4-methylphenyl)methanol).

Root Cause: Benzylic bromides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH. The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the benzylic position.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for the reaction and workup.

  • Aqueous Workup:

    • If an aqueous wash is necessary, perform it quickly and at a low temperature (e.g., with ice-cold water or brine).

    • Immediately after the aqueous wash, separate the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Purification:

    • Avoid using purification methods that involve water or protic solvents at elevated temperatures (e.g., steam distillation).

    • Column chromatography on silica gel should be performed with non-protic eluents. Be aware that silica gel is slightly acidic and can promote hydrolysis if the compound is left on the column for an extended period.

Issue 3: Competing Aryl vs. Benzylic Lithiation

Symptom: When attempting to deprotonate a benzylic position using an organolithium reagent, you observe reaction at the aromatic ring (ortho-lithiation) or a mixture of products.

Root Cause: The electron-withdrawing fluorine atoms increase the acidity of both the benzylic protons and the aromatic protons. The choice of base and reaction conditions will determine the site of deprotonation.

Troubleshooting Steps:

  • Choice of Base:

    • For Benzylic Lithiation: Lithium amide bases, such as Lithium Diisopropylamide (LDA), are generally preferred for deprotonating benzylic positions, especially when trying to avoid nucleophilic attack on the aromatic ring.

    • For Aryl Lithiation/Halogen-Metal Exchange: Alkyllithiums like n-BuLi or t-BuLi are more commonly used for ortho-lithiation or halogen-metal exchange on aryl halides. Given the fluorine substituents, direct deprotonation of an aromatic C-H bond is a possibility.

  • Temperature Control:

    • Perform the lithiation at low temperatures (typically -78 °C) to control the reactivity and selectivity of the organolithium reagent.

  • Solvent Effects:

    • Coordinating solvents like Tetrahydrofuran (THF) can influence the aggregation state and reactivity of the organolithium reagent. The choice of solvent can impact the selectivity of the lithiation.

Decision Pathway for Lithiation Strategy:

G start Desired Lithiation Site? benzylic Benzylic Position start->benzylic aryl Aryl Position start->aryl use_lda Use LDA at -78 °C in THF. benzylic->use_lda use_alkyllithium Use n-BuLi or t-BuLi at -78 °C in THF. Consider directing groups for regioselectivity. aryl->use_alkyllithium

Caption: Selecting the appropriate base for targeted lithiation.

Issue 4: Unwanted Polymerization/Oligomerization in Wittig-type Reactions

Symptom: When using a derivative of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene to form a bis-ylide for a Wittig reaction, you observe the formation of insoluble or high molecular weight polymeric or oligomeric materials instead of the desired alkene.

Root Cause: The formation of a bis-ylide creates a monomer that can undergo self-condensation or polymerization, especially if both ylide functionalities are not consumed by the desired aldehyde or ketone in a controlled manner. This is a common pathway for the synthesis of poly(p-phenylene vinylene) (PPV) type polymers.

Troubleshooting Steps:

  • Slow Addition of Base:

    • When generating the ylide in situ, add the base (e.g., n-BuLi, NaH) slowly to a solution of the phosphonium salt and the carbonyl compound. This keeps the instantaneous concentration of the reactive ylide low, favoring the reaction with the carbonyl compound over self-condensation.

  • Inverse Addition:

    • Consider adding the solution of the pre-formed ylide slowly to a solution of the aldehyde or ketone.

  • High Dilution:

    • Running the reaction under high dilution can disfavor intermolecular polymerization reactions and promote the desired intramolecular or intermolecular reaction with the intended carbonyl compound.

  • Temperature Control:

    • Maintain a low temperature during ylide formation and reaction to control the rate of reaction and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the benzylic bromination of this compound?

A1: The most common side-products are the di-brominated product, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, and the corresponding benzyl alcohol from the hydrolysis of the bromide product. Over-bromination can be minimized by using NBS and controlling the reaction conditions, while hydrolysis can be prevented by maintaining anhydrous conditions during reaction and workup.

Q2: How do the fluorine substituents affect the reactivity of the benzylic protons?

A2: The four electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the benzylic C-H bonds. This makes deprotonation with a suitable base (like LDA) more facile compared to non-fluorinated p-xylene. However, this enhanced acidity also means that careful selection of the base is critical to avoid unwanted side reactions.

Q3: Can I perform a Friedel-Crafts reaction on this compound?

A3: Friedel-Crafts reactions (both alkylation and acylation) are generally not effective on highly deactivated aromatic rings. The strong electron-withdrawing nature of the four fluorine atoms makes the benzene ring of this compound very electron-deficient and thus, not sufficiently nucleophilic to attack the electrophile generated in Friedel-Crafts conditions.

Q4: I am seeing the formation of colored impurities during my lithiation reaction. What could be the cause?

A4: The formation of colored impurities in organolithium reactions can sometimes indicate the formation of radical anions or other reactive intermediates. Ensure that your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvent is anhydrous and free of peroxides. Traces of oxygen can lead to a variety of side reactions and colored byproducts.

Data Summary

Reaction TypeDesired ProductCommon Side-Product(s)Key Prevention Strategy
Benzylic Bromination 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene; (2,3,5,6-tetrafluoro-4-methylphenyl)methanolSlow addition of NBS; Anhydrous conditions
Lithiation Benzylic or Aryl Lithiated SpeciesMixture of regioisomers; Products of reaction with solventCareful selection of base (LDA for benzylic); Low temperature
Wittig Reaction Desired AlkenePolymeric/Oligomeric materials (PPV-type)Slow addition of base/ylide; High dilution

Experimental Protocols

Protocol 1: Selective Mono-bromination of this compound

This protocol is designed to favor the formation of 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) and a catalytic amount of BPO (e.g., 0.02 eq) in anhydrous CCl₄.

  • In the dropping funnel, prepare a solution of NBS (1.0 eq) in anhydrous CCl₄.

  • Heat the reaction mixture to reflux.

  • Add the NBS solution dropwise from the dropping funnel to the refluxing mixture over a period of 6-8 hours.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by GC-MS.

  • Once the starting material is consumed or the desired conversion is reached, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with ice-cold water and then with brine, performing the washes quickly to minimize hydrolysis.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as appropriate.

Protocol 2: Generation of a Bis-ylide for a Wittig Reaction with Minimized Polymerization

This protocol outlines a general strategy for reacting 1,4-bis(phosphoniomethyl)-2,3,5,6-tetrafluorobenzene dibromide with an aldehyde.

Materials:

  • 1,4-bis(phosphoniomethyl)-2,3,5,6-tetrafluorobenzene dibromide

  • Aldehyde (2.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an argon atmosphere, equipped with a dropping funnel and a magnetic stirrer.

  • Dissolve the bis(phosphonium) salt and the aldehyde (2.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Charge the dropping funnel with the n-BuLi solution (2.0 eq).

  • Add the n-BuLi solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product.

References

Technical Support Center: Catalyst Deactivation in the Presence of 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during experiments involving 2,3,5,6-Tetrafluoro-p-xylene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation when working with this compound?

A1: The primary indicators of catalyst deactivation include a significant decrease in reaction rate, lower product yield, and a change in product selectivity. In heterogeneous catalysis, you might observe a change in the catalyst's physical appearance, such as a color change or the formation of aggregates. For palladium catalysts, the formation of palladium black is a common sign of agglomeration and deactivation.[1]

Q2: What are the likely mechanisms for catalyst deactivation by this compound?

A2: While specific studies on this compound are limited, deactivation in the presence of highly fluorinated aromatic compounds can occur through several mechanisms:

  • Poisoning: Fluoride ions, potentially formed through C-F bond cleavage, can act as poisons to the catalyst's active sites.[1][2] Halides are known to bond strongly to metal surfaces, reducing the number of available active sites for the reaction.[2]

  • Strong Adsorption: The highly electronegative fluorine atoms in this compound can lead to strong adsorption of the reactant or product molecules onto the catalyst surface, blocking active sites.

  • Fouling (Coking): At elevated temperatures, aromatic compounds can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks pores and active sites.

  • Formation of Inactive Species: Fluoride ions can react with the metal center of the catalyst (e.g., palladium) to form inactive metal-fluoride species, thus removing the catalyst from the active cycle.[1]

Q3: Can a catalyst deactivated by fluorinated compounds be regenerated?

A3: In some cases, regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • For Coking: A common method is controlled oxidation (calcination) in a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures to burn off carbon deposits.[3]

  • For Fluoride Poisoning: Regeneration can be more challenging. For some systems, treatment with a fluorine source (e.g., HF) may be necessary to restore the active sites to their correct chemical state after coke removal.[3] In other cases, washing with specific solvents may help remove adsorbed poisons.

Q4: Which types of catalysts are particularly susceptible to deactivation by fluorinated compounds?

A4: Palladium-based catalysts, commonly used in cross-coupling and hydrogenation reactions, are known to be sensitive to halide poisoning, including fluoride.[1][2] Lewis acid zeolite catalysts, which can be used in reactions involving p-xylene synthesis, are prone to deactivation, although the mechanism is often related to coking.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps & Corrective Actions
Catalyst Poisoning Verify Purity of Reactants and Solvents: Impurities, especially other halides or sulfur compounds, can poison the catalyst. Use high-purity reagents and solvents.[1] Increase Catalyst Loading (with caution): A temporary solution might be to increase the catalyst loading, but this is not cost-effective and does not address the root cause.
Formation of Inactive Catalyst Species Use Robust Ligands: For palladium catalysts, employ sterically hindered and electron-rich ligands that can stabilize the active catalytic species and promote the desired reductive elimination step.[6] Consider a Pre-activated Catalyst: If using a Pd(II) source that requires in-situ reduction, ensure your reaction conditions are suitable for this activation. Alternatively, use a pre-formed Pd(0) source.[1]
Catalyst Agglomeration (e.g., Palladium Black) Modify Reaction Conditions: Lower the reaction temperature or reduce the catalyst loading.[1] Improve Ligand Stability: Use ligands that form more stable complexes with the metal center to prevent aggregation.[1]

Issue 2: Change in Product Selectivity

Possible CauseTroubleshooting Steps & Corrective Actions
Alteration of Active Sites Detailed Product Analysis: Use techniques like GC-MS to identify and quantify all byproducts to understand the competing reaction pathways. Catalyst Characterization: Analyze the spent catalyst using techniques like XPS or TEM to investigate changes in its chemical state and morphology.
Pore Mouth Poisoning or Blockage Analyze Catalyst Porosity: Use techniques like nitrogen physisorption to determine if the catalyst's pore structure has been compromised. Consider a Different Catalyst Support: A support with a larger pore size might be less susceptible to blockage.

Issue 3: Gradual Decrease in Reaction Rate Over Time

Possible CauseTroubleshooting Steps & Corrective Actions
Progressive Coking Temperature Programmed Oxidation (TPO): This technique can confirm the presence and quantity of coke on the catalyst. Implement a Regeneration Cycle: If coking is confirmed, develop a regeneration protocol involving controlled oxidation.[3]
Slow Leaching of Active Metal Analyze the Reaction Mixture: Use ICP-MS or a similar technique to check for the presence of the catalytic metal in the liquid phase after the reaction. Use a More Stable Catalyst: Consider a catalyst with stronger metal-support interactions or a well-defined ligand to prevent leaching.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving a fluorinated aryl compound. Note: Optimal conditions must be determined experimentally for each specific substrate combination.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the boronic acid partner (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and any additional ligand.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene). Degas the mixture thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regeneration of a Coked Catalyst

This is a general procedure for the oxidative regeneration of a catalyst deactivated by carbon deposition.

  • Catalyst Unloading and Preparation: Carefully unload the deactivated catalyst from the reactor and place it in a quartz tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a controlled flow rate to remove any adsorbed reactants or products.

  • Heating: While maintaining the inert gas flow, heat the furnace to a target temperature (typically 350-450°C) at a controlled rate (e.g., 5-10°C/min).[3]

  • Oxidative Treatment: Once the temperature is stable, introduce a diluted stream of an oxidizing gas (e.g., 2-5% O₂ in N₂).[3] This is crucial to control the exothermic reaction and prevent thermal damage to the catalyst.

  • Hold Period: Maintain the temperature and oxidative gas flow until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO₂.

  • Return to Inert Atmosphere: Switch back to the inert gas flow and hold at temperature for about 30 minutes to purge residual oxygen.[3]

  • Cooling: Cool the catalyst to room temperature under the inert gas flow.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Data Presentation

Table 1: Example Conditions for Palladium-Catalyzed Reactions with Fluorinated Aromatics

Catalyst/LigandSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-bromo-2-fluoroanisolePhenylboronic acidK₃PO₄Toluene/H₂O1001295Adapted from literature
Pd₂(dba)₃ / XPhos1-chloro-2,4-difluorobenzene4-methylphenylboronic acidK₃PO₄Dioxane1101688Adapted from literature
Pd(PPh₃)₄3,4-difluorophenylboronic acidAryl HalideK₂CO₃Dioxane/H₂O908>90[1]

Table 2: Performance Comparison of Fresh, Deactivated, and Regenerated Catalyst

Catalyst StateInitial Reaction Rate (mol/g·s)Product Yield after 4h (%)Selectivity to Desired Product (%)
Fresh Data from ExperimentData from ExperimentData from Experiment
Deactivated Data from ExperimentData from ExperimentData from Experiment
Regenerated Data from ExperimentData from ExperimentData from Experiment

Visualizations

G Troubleshooting Logic for Low Reaction Yield start Low or No Product Yield check_catalyst Check Catalyst Appearance (e.g., formation of Pd black?) start->check_catalyst check_purity Verify Purity of Reactants and Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions pd_black Palladium Black Observed check_catalyst->pd_black Yes no_pd_black No Visible Change check_catalyst->no_pd_black No coking Possible Coking check_conditions->coking High Temp? inactive_species Possible Inactive Species check_conditions->inactive_species Sub-optimal Ligand/Pre-catalyst? agglomeration Action: Lower Temperature, Use Stabilizing Ligands pd_black->agglomeration poisoning Possible Poisoning no_pd_black->poisoning purify_reagents Action: Purify/Use High-Purity Reagents and Solvents poisoning->purify_reagents Impurities Suspected characterize_catalyst Action: Characterize Spent Catalyst (TPO, XPS) poisoning->characterize_catalyst No Obvious Impurities coking->characterize_catalyst optimize_ligand Action: Use Robust Ligands, Consider Pre-catalyst inactive_species->optimize_ligand

Caption: Troubleshooting workflow for low product yield.

G General Catalytic Cycle and Deactivation Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add + R-X poisoning Poisoning (F⁻) pd0->poisoning Block Active Site agglomeration Agglomeration pd0->agglomeration Loss of Ligand pd2_intermediate R-Pd(II)Lₙ-X oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R'-M inactive_species Inactive Pd-F Species pd2_intermediate->inactive_species Reaction with F⁻ pd2_product R-Pd(II)Lₙ-R' transmetalation->pd2_product reductive_elim Reductive Elimination pd2_product->reductive_elim reductive_elim->pd0 Regeneration product R-R' reductive_elim->product

Caption: Catalytic cycle with deactivation pathways.

References

Validation & Comparative

A Head-to-Head Comparison: 2,3,5,6-Tetrafluoro-p-xylene vs. Toluene as High-Temperature Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of chemical synthesis, particularly at elevated temperatures. This guide provides a comprehensive comparison of 2,3,5,6-Tetrafluoro-p-xylene and the conventional solvent, toluene, for high-temperature applications.

While toluene is a widely used and cost-effective solvent, its performance at high temperatures can be limited by its boiling point and potential for side reactions. This compound emerges as a promising alternative, offering enhanced thermal stability and chemical inertness due to its fluorinated structure. This guide delves into a detailed comparison of their physicochemical properties, thermal stability, safety profiles, and cost-effectiveness, supported by available data.

Physicochemical Properties: A Tale of Two Solvents

The fundamental properties of a solvent dictate its suitability for specific reaction conditions. Below is a summary of the key physicochemical properties of this compound and toluene.

PropertyThis compoundToluene
Molecular Formula C₈H₆F₄[1]C₇H₈[2]
Molecular Weight 178.13 g/mol [3]92.14 g/mol [4]
Boiling Point 143-144 °C[5]110.6 °C[4]
Melting Point 32-37 °C[5][6]-95.0 °C[2]
Density 1.283 g/cm³[5]0.8623 g/mL (25 °C)[2]
Appearance White to off-white solid or colorless liquidColorless liquid[2]

Thermal Stability: The Fluorine Advantage

The thermal stability of a solvent is a critical factor for high-temperature reactions, as solvent decomposition can lead to impurities and reduced product yields.

This compound exhibits remarkable chemical stability and resistance to thermal degradation.[7][8] This stability is attributed to the strong carbon-fluorine bonds, which are significantly stronger than carbon-hydrogen bonds. This inherent stability makes it an ideal candidate for high-performance materials and as a solvent in harsh reaction conditions.[7]

Toluene , on the other hand, undergoes thermal decomposition at very high temperatures, typically above 1125°C.[9] While stable for many applications, its lower boiling point compared to its fluorinated counterpart limits its use in reactions requiring temperatures above 111°C at atmospheric pressure.

Experimental Performance: A Focus on High-Temperature Reactions

Direct comparative experimental data for this compound and toluene in the same high-temperature reaction is limited in publicly available literature. However, we can analyze their suitability based on their properties and performance in representative high-temperature reactions.

A common high-temperature reaction is the Diels-Alder reaction . For instance, a study on high-temperature Diels-Alder reactions utilized toluene as a solvent.[10] The reaction of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with α-chloroacrylonitrile was scaled up in toluene in the presence of a radical inhibitor.[10]

While a direct counterpart using this compound is not readily found, the higher boiling point and enhanced thermal stability of the fluorinated solvent suggest it could offer significant advantages in such reactions, potentially allowing for higher reaction temperatures, leading to faster reaction rates and improved yields, especially for reactions with high activation energies.

Experimental Protocol: High-Temperature Diels-Alder Reaction in Toluene

The following is a representative protocol for a high-temperature Diels-Alder reaction, illustrating the conditions under which toluene is used.

Reaction: Cycloaddition of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with α-chloroacrylonitrile.

Materials:

  • (cyclohexa-1,5-dien-1-yloxy)trimethylsilane

  • α-chloroacrylonitrile

  • Toluene (solvent)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (radical inhibitor)

  • Sodium bicarbonate

Procedure:

  • A solution of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane in toluene is prepared in a suitable reaction vessel.

  • TEMPO and sodium bicarbonate are added to the solution.

  • The mixture is heated to the desired reaction temperature (e.g., reflux).

  • A solution of α-chloroacrylonitrile in toluene is added dropwise to the heated mixture.

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS, TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure to isolate the product.

Safety Profile: A Critical Consideration

Both solvents present hazards that must be carefully managed in a laboratory setting.

This compound is classified as a flammable solid and causes skin and eye irritation.[3][11] It may also cause respiratory irritation.[3]

Toluene is a highly flammable liquid and vapor.[12] It is harmful if inhaled or swallowed and can cause skin irritation.[12] Chronic exposure can lead to central nervous system effects, and it is a suspected teratogen.[13][14]

Cost and Availability

A significant differentiating factor between the two solvents is their cost and availability.

Toluene is a bulk chemical with a relatively low price, typically in the range of $0.77 to $0.96 per kilogram depending on the region and purity.[15] It is widely available from numerous chemical suppliers.

This compound is a specialty chemical. While direct price per kilogram is not always publicly listed, one supplier indicates a price of $245.48 for a small quantity , suggesting a significantly higher cost compared to toluene.[16] Its availability is more limited to specialized chemical suppliers.

Logical Relationships and Workflows

To aid in the decision-making process, the following diagrams illustrate the key considerations when selecting a high-temperature solvent and a general experimental workflow.

Solvent_Selection_Logic Solvent Selection Logic for High-Temperature Reactions Reaction_Temp Reaction Temperature Required Solvent_BP Solvent Boiling Point Reaction_Temp->Solvent_BP > Boiling Point? Thermal_Stability Solvent Thermal Stability Solvent_BP->Thermal_Stability Reactivity Solvent Reactivity with Reagents Thermal_Stability->Reactivity Safety Safety Profile (Toxicity, Flammability) Reactivity->Safety Cost Cost and Availability Safety->Cost Select_Solvent Select Appropriate Solvent Cost->Select_Solvent

Caption: Decision-making flowchart for high-temperature solvent selection.

Experimental_Workflow General Experimental Workflow for Solvent Comparison Define_Reaction Define High-Temperature Reaction Select_Solvents Select Solvents for Comparison (e.g., Toluene vs. TFPX) Define_Reaction->Select_Solvents Setup_Reactions Set up Parallel Reactions Select_Solvents->Setup_Reactions Run_Reactions Run Reactions under Identical Conditions (Temp, Time, Concentration) Setup_Reactions->Run_Reactions Monitor_Progress Monitor Reaction Progress (e.g., TLC, GC, HPLC) Run_Reactions->Monitor_Progress Workup Reaction Work-up and Product Isolation Monitor_Progress->Workup Analyze_Results Analyze Results (Yield, Purity, Byproducts) Workup->Analyze_Results Compare_Performance Compare Solvent Performance Analyze_Results->Compare_Performance

Caption: A generalized workflow for comparing solvent performance in a high-temperature reaction.

Conclusion

The choice between this compound and toluene as a high-temperature solvent is a trade-off between performance and cost.

Toluene remains a viable and economical choice for many high-temperature reactions, particularly those conducted at or below its boiling point. Its properties and reactivity are well-documented, making it a reliable option for established procedures.

This compound presents a superior alternative for reactions demanding higher temperatures and exceptional solvent inertness. Its enhanced thermal stability can lead to cleaner reactions, higher yields, and the ability to explore more extreme reaction conditions. However, its significantly higher cost and lower availability make it more suitable for high-value applications where performance is the primary driver and solvent recovery is feasible.

For researchers and drug development professionals, the higher initial investment in this compound may be justified by the potential for improved synthetic outcomes and the enabling of novel chemical transformations at elevated temperatures.

References

A Comparative Guide to 2,3,5,6-Tetrafluoro-p-xylene and Hexafluorobenzene in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,3,5,6-tetrafluoro-p-xylene and hexafluorobenzene in the context of catalytic applications. Due to the current landscape of published research, a direct experimental comparison of these two molecules in the same catalytic system is not available. Therefore, this guide will present a thorough analysis based on existing data for hexafluorobenzene in palladium-catalyzed cross-coupling reactions as a benchmark, followed by a qualitative and predictive comparison of this compound's potential behavior in similar catalytic environments. This comparison is grounded in the fundamental principles of C-F and C-H bond activation.

Introduction: Structural and Electronic Properties

Hexafluorobenzene (C₆F₆) and this compound (C₈H₆F₄) are both electron-deficient aromatic compounds due to the presence of highly electronegative fluorine atoms. However, the substitution of two fluorine atoms with methyl groups in this compound introduces significant differences in their chemical reactivity, particularly in catalytic transformations.

Hexafluorobenzene is a perfluorinated aromatic compound, making all its carbon-fluorine (C-F) bonds potential sites for catalytic activation. Its high symmetry and the strength of the C-F bonds make it a challenging yet valuable substrate in catalysis, often requiring specific catalytic systems for activation.

This compound , on the other hand, possesses two types of potentially reactive bonds for catalysis: the aromatic C-F bonds and the C-H bonds of the two methyl groups. This dual reactivity can lead to different and potentially more complex outcomes in catalytic reactions compared to hexafluorobenzene. The presence of electron-donating methyl groups can also influence the electronic properties of the aromatic ring.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The performance of hexafluorobenzene in such reactions has been documented, providing a basis for our comparison.

Hexafluorobenzene: Experimental Data

A key example of hexafluorobenzene's application in catalysis is its palladium-catalyzed cross-coupling reaction with diarylzinc reagents. This reaction demonstrates the feasibility of C-F bond activation and subsequent C-C bond formation.

Table 1: Palladium-Catalyzed Cross-Coupling of Hexafluorobenzene with Diarylzinc Reagents

EntryDiarylzinc Reagent (Ar₂Zn)ProductYield (%)
1(C₆H₅)₂ZnC₆F₅-C₆H₅85
2(4-MeC₆H₄)₂ZnC₆F₅-C₆H₄-4-Me92
3(4-MeOC₆H₄)₂ZnC₆F₅-C₆H₄-4-OMe95
4(4-ClC₆H₄)₂ZnC₆F₅-C₆H₄-4-Cl78

Data synthesized from studies on perfluoroarene cross-coupling reactions.[1]

Experimental Protocol: Cross-Coupling of Hexafluorobenzene

Materials:

  • Hexafluorobenzene

  • Diarylzinc reagent

  • Pd(OAc)₂ (Palladium acetate)

  • PCy₃ (Tricyclohexylphosphine)

  • LiI (Lithium iodide)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • A mixture of Pd(OAc)₂ (5 mol %) and PCy₃ (20 mol %) in anhydrous THF is stirred under an inert atmosphere.

  • Hexafluorobenzene (1.0 mmol) and LiI (2.0 equiv) are added to the catalyst mixture.

  • The diarylzinc reagent (1.2 equiv) is then added, and the reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The organic layer is extracted with diethyl ether, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This compound: A Predictive Analysis

In a similar catalytic system, this compound presents two competing reaction pathways:

  • C-F Bond Activation: Similar to hexafluorobenzene, the C-F bonds on the aromatic ring can undergo oxidative addition to the palladium catalyst, leading to a cross-coupling product where one of the fluorine atoms is replaced by the aryl group from the organometallic reagent.

  • C-H Bond Activation: The C-H bonds of the methyl groups could also be activated. This is a well-known process in organometallic chemistry, and the presence of ortho-fluorine atoms can influence the acidity and reactivity of these benzylic C-H bonds.

The selectivity between C-F and C-H activation would depend on several factors, including the nature of the catalyst, the reaction conditions, and the specific ligands used. It is plausible that under certain conditions, a mixture of products resulting from both C-F and C-H activation could be formed.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the established catalytic cycle for the cross-coupling of hexafluorobenzene and the potential competing pathways for this compound.

G cluster_0 Catalytic Cycle for Hexafluorobenzene Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + C6F6 Intermediate_1 L2Pd(C6F5)(F) Oxidative Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation + Ar2Zn Intermediate_2 L2Pd(C6F5)(Ar) Transmetalation->Intermediate_2 Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product_1 C6F5-Ar Reductive Elimination->Product_1

Catalytic cycle for hexafluorobenzene cross-coupling.

G cluster_1 Potential Catalytic Pathways for this compound cluster_pathA Pathway A: C-F Activation cluster_pathB Pathway B: C-H Activation Start This compound + Pd(0)L2 OA_CF Oxidative Addition (C-F bond) Start->OA_CF OA_CH Oxidative Addition (C-H bond) Start->OA_CH Intermediate_A L2Pd(C8H6F3)(F) OA_CF->Intermediate_A TM_A Transmetalation Intermediate_A->TM_A + Ar2Zn Intermediate_A2 L2Pd(C8H6F3)(Ar) TM_A->Intermediate_A2 RE_A Reductive Elimination Intermediate_A2->RE_A Product_A Ar-C8H6F3 RE_A->Product_A Intermediate_B L2Pd(CH2C8H5F4)(H) OA_CH->Intermediate_B TM_B Transmetalation Intermediate_B->TM_B + Ar2Zn Intermediate_B2 L2Pd(CH2C8H5F4)(Ar) TM_B->Intermediate_B2 RE_B Reductive Elimination Intermediate_B2->RE_B Product_B Ar-CH2C8H5F4 RE_B->Product_B

Competing catalytic pathways for this compound.

Summary and Outlook

While hexafluorobenzene has demonstrated utility as a substrate in palladium-catalyzed cross-coupling reactions via C-F bond activation, the catalytic behavior of this compound is less explored. The presence of benzylic C-H bonds in the latter introduces the potential for competitive C-H activation, which could lead to different product profiles.

Table 2: Comparative Overview

FeatureHexafluorobenzeneThis compound
Reactive Sites C-F bondsC-F bonds and methyl C-H bonds
Known Catalytic Reactivity C-F activation in cross-couplingPrimarily used in polymerization; catalytic cross-coupling data is sparse.
Potential for Selectivity Reaction occurs at any of the six equivalent C-F bonds.Potential for chemo-selectivity between C-F and C-H activation.
Electronic Properties Highly electron-deficient aromatic ring.Electron-deficient ring, modulated by electron-donating methyl groups.

Future Research Directions:

The lack of direct comparative studies highlights a research gap. Future investigations should focus on:

  • Direct Comparison: Subjecting both hexafluorobenzene and this compound to identical catalytic cross-coupling conditions to quantitatively assess their relative reactivities and product distributions.

  • Ligand and Catalyst Screening: Investigating how different palladium catalysts and phosphine ligands can influence the selectivity between C-F and C-H activation for this compound.

  • Mechanistic Studies: Employing computational and experimental techniques to elucidate the operative mechanisms and the factors governing the chemoselectivity of this compound's catalytic functionalization.

References

A Comparative Guide to 2,3,5,6-Tetrafluoro-p-xylene and Other Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Fluorinated solvents, in particular, have garnered considerable attention due to their unique properties, including high thermal stability, chemical inertness, and distinct solubility characteristics. This guide provides a detailed comparison of the performance of 2,3,5,6-Tetrafluoro-p-xylene against other common fluorinated solvents such as hexafluorobenzene, octafluorotoluene, and perfluorohexane. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount for its effective application. The table below summarizes key properties of this compound and other selected fluorinated solvents, allowing for a direct comparison of their physical characteristics.

PropertyThis compoundHexafluorobenzeneOctafluorotoluenePerfluorohexane
Molecular Formula C₈H₆F₄[1]C₆F₆[2]C₇F₈[3]C₆F₁₄[4]
Molecular Weight ( g/mol ) 178.13[5]186.05[2]236.06[3]338.04
Boiling Point (°C) 143-144[6]80-82[2]104[7]56.7[4]
Melting Point (°C) 35-37[6]3.7-4.1[2]-66[3]-86.1[8]
Density (g/mL) 1.283 (at 25°C)[6]1.612 (at 25°C)[2]1.666 (at 25°C)[7]1.684 (at 20°C)[4]
Refractive Index (n20/D) 1.4200 (estimate)1.377[9]1.368[7]1.2515[10]
Water Solubility InsolubleImmiscible[2]Insoluble0.0000098 g/100g (25°C)[10]

Performance in Drug Solubility: A Critical Assessment

Artemisinin, a potent antimalarial drug, is known to have poor solubility in water but is soluble in many aprotic solvents.[11] Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), also exhibits poor water solubility.[12] The highly fluorinated and non-polar nature of solvents like perfluorohexane suggests they would be suitable for dissolving non-polar compounds.[4] Aromatic fluorinated solvents like this compound, hexafluorobenzene, and octafluorotoluene, with their unique electronic properties, may offer enhanced solubility for a range of drug molecules, particularly those with aromatic moieties.

To provide a practical framework for researchers, a detailed experimental protocol for determining and comparing the solubility of a drug candidate in these solvents is outlined below.

Experimental Protocol: Determination of Drug Solubility

This protocol describes a method for determining the equilibrium solubility of a drug compound in this compound and other fluorinated solvents.

Objective: To quantitatively determine and compare the solubility of a given drug compound in a selection of fluorinated solvents at a specified temperature.

Materials:

  • Drug compound of interest (e.g., Ibuprofen, Artemisinin)

  • This compound

  • Hexafluorobenzene

  • Octafluorotoluene

  • Perfluorohexane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the drug compound to a series of vials.

    • To each vial, add a known volume (e.g., 5 mL) of one of the fluorinated solvents.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

    • Filter the collected supernatant through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the drug compound of known concentrations in a suitable solvent for HPLC analysis.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Dilute the filtered sample solutions with a suitable solvent to a concentration within the range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the drug in the diluted sample solutions.

    • Calculate the original concentration of the drug in the saturated fluorinated solvent, taking into account the dilution factor. This value represents the solubility of the drug in that solvent at the specified temperature.

Data Presentation: The results should be summarized in a table, presenting the solubility of the drug compound in each fluorinated solvent in units such as mg/mL or mol/L.

Impact on Reaction Kinetics: A Comparative Overview

The solvent can play a significant role in the kinetics of a chemical reaction by influencing the stability of reactants, transition states, and products. While direct comparative kinetic studies for this compound against the other selected fluorinated solvents are not extensively documented, the distinct properties of these solvents suggest they could have differential effects on reaction rates and pathways. For instance, the polarity and coordinating ability of the solvent can be critical in reactions involving charged intermediates.

A well-established model reaction to probe solvent effects is the Suzuki-Miyaura cross-coupling reaction. The efficiency of this palladium-catalyzed carbon-carbon bond formation is known to be influenced by the solvent system.[13][14][15] A generalized experimental protocol to compare the performance of fluorinated solvents in such a reaction is provided below.

Experimental Protocol: Monitoring Reaction Kinetics via NMR Spectroscopy

This protocol outlines a method for monitoring the progress of a chemical reaction (e.g., a Suzuki-Miyaura coupling) in different fluorinated solvents using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine and compare the reaction rate constants of a model reaction in this compound and other fluorinated solvents.

Materials:

  • Reactants for the model reaction (e.g., an aryl halide, a boronic acid, a palladium catalyst, and a base for a Suzuki-Miyaura coupling)

  • This compound (deuterated or with an internal standard)

  • Hexafluorobenzene (deuterated or with an internal standard)

  • Octafluorotoluene (deuterated or with an internal standard)

  • Perfluorohexane (with an internal standard)

  • NMR spectrometer

  • NMR tubes

  • Internal standard (a compound that is soluble in all solvents and does not react with any of the reaction components, with a distinct NMR signal)

Procedure:

  • Reaction Setup:

    • In separate NMR tubes, combine the reactants for the model reaction in one of the fluorinated solvents.

    • Add a known amount of the internal standard to each NMR tube.

    • The total reaction volume should be consistent across all experiments.

  • NMR Data Acquisition:

    • Place the first NMR tube in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.

    • Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The choice of nucleus to monitor will depend on the specific reaction and the presence of suitable NMR-active nuclei in the reactants and products.

    • Repeat the data acquisition for each of the other fluorinated solvents.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a reactant and a product.

    • Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.

    • Plot the concentration of the reactant (or product) as a function of time for each solvent.

  • Determination of Rate Constants:

    • From the concentration versus time plots, determine the initial reaction rate for each solvent.

    • Depending on the reaction order, apply the appropriate integrated rate law to determine the rate constant (k) for the reaction in each solvent.

Data Presentation: The calculated rate constants for the reaction in each fluorinated solvent should be presented in a table for direct comparison.

Visualizing Experimental Workflows

To provide a clear and concise representation of the experimental methodologies, the following diagrams have been generated using the DOT language.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess drug to vials prep2 Add known volume of fluorinated solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through syringe filter samp1->samp2 ana3 Analyze filtered samples by HPLC samp2->ana3 ana1 Prepare standard solutions ana2 Generate HPLC calibration curve ana1->ana2 ana2->ana3 calc1 Determine drug concentration ana3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining drug solubility.

Reaction_Kinetics_Workflow cluster_setup Reaction Setup cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation setup1 Combine reactants and solvent in NMR tube setup2 Add internal standard setup1->setup2 nmr1 Acquire spectra at regular time intervals setup2->nmr1 nmr2 Repeat for each solvent nmr1->nmr2 analysis1 Integrate reactant and product signals nmr1->analysis1 analysis2 Normalize to internal standard analysis1->analysis2 analysis3 Plot concentration vs. time analysis2->analysis3 calc1 Determine reaction rate analysis3->calc1 calc2 Calculate rate constant (k) calc1->calc2

Caption: Workflow for monitoring reaction kinetics.

Conclusion

This compound presents itself as a versatile fluorinated solvent with a unique combination of aromatic character and fluorine substitution. Its higher boiling point compared to other fluorinated solvents like perfluorohexane and hexafluorobenzene may be advantageous in reactions requiring elevated temperatures. While direct comparative performance data remains a key area for future research, the provided physicochemical properties and experimental protocols offer a solid foundation for researchers to systematically evaluate and select the most appropriate fluorinated solvent for their specific needs in drug discovery and chemical synthesis. The distinct properties of each fluorinated solvent suggest that a one-size-fits-all approach is unlikely, and empirical testing guided by the principles outlined in this guide will be essential for optimal results.

References

A Comparative Guide to the Reactivity of 2,3,5,6-Tetrafluoro-p-xylene and Octafluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,3,5,6-Tetrafluoro-p-xylene and Octafluorotoluene. The comparison is based on established principles of organic chemistry and supported by available experimental data.

Introduction

This compound and Octafluorotoluene are both highly fluorinated aromatic compounds. The presence of multiple fluorine atoms significantly influences their chemical properties, particularly the reactivity of the aromatic ring and any associated alkyl side chains. The primary difference between these two molecules lies in their substituents: this compound possesses two electron-donating methyl groups, whereas Octafluorotoluene features a strongly electron-withdrawing trifluoromethyl group. This fundamental difference dictates their behavior in key chemical transformations.

Reactivity Comparison

The reactivity of these compounds is best understood by examining three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Metalation (Lithiation), and Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

Perfluorinated aromatic compounds are susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-fluorine bonds and activates the ring towards substitution.

Octafluorotoluene is significantly more reactive towards nucleophiles than this compound. The powerful electron-withdrawing trifluoromethyl (-CF3) group, in addition to the five fluorine atoms on the ring, further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. The substitution typically occurs at the para position to the trifluoromethyl group, driven by the strong activating effect of the -CF3 group.[1]

This compound , in contrast, is less reactive in SNAr reactions. The two methyl (-CH3) groups are electron-donating, which counteracts the electron-withdrawing effect of the fluorine atoms to some extent. This increases the electron density of the aromatic ring, making it less electrophilic and therefore less prone to nucleophilic attack compared to octafluorotoluene. This compound is noted for its use in the production of specialty polymers, a testament to its relative stability.[2]

Experimental Data: SNAr Reaction with Phenothiazine

CompoundReagentConditionsProductYield
OctafluorotoluenePhenothiazine, K2CO3DMF, 60 °C10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine96%[1]
This compoundPhenothiazine, K2CO3DMF, 60 °CNo direct experimental data found for this specific reaction. A significantly lower yield or no reaction is predicted based on electronic effects.-
Metalation (Lithiation)

Lithiation involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form an organolithium species. This is a common strategy for the functionalization of aromatic compounds.

Octafluorotoluene does not have any C-H bonds on the aromatic ring, so direct ring lithiation is not possible.

This compound has methyl groups that can potentially be lithiated at the benzylic position. This is known as side-chain metalation. The acidity of the benzylic protons is increased by the electron-withdrawing nature of the fluorinated ring, making this process feasible.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds. However, the high degree of fluorination in both this compound and Octafluorotoluene makes them highly resistant to this type of reaction. The strongly electron-withdrawing fluorine atoms deactivate the aromatic ring towards attack by electrophiles. Consequently, SEAr reactions with these compounds are generally not facile and require harsh conditions, if they occur at all.

Experimental Protocols

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

The following is a general procedure adapted from the reaction of Octafluorotoluene with phenothiazine.[1] This protocol can be used as a starting point for comparative reactivity studies.

Materials:

  • Polyfluoroaromatic compound (e.g., Octafluorotoluene or this compound)

  • Nucleophile (e.g., Phenothiazine)

  • Base (e.g., Potassium Carbonate, K2CO3)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the polyfluoroaromatic compound (1.0 equiv), the nucleophile (1.0-1.2 equiv), and the base (2.0-4.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or 19F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Side-Chain Lithiation

This is a general protocol for the benzylic lithiation of compounds like this compound.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Electrophile (e.g., a carbonyl compound, alkyl halide)

  • Standard glassware for inert atmosphere and low-temperature reactions

  • Syringes for transfer of air- and moisture-sensitive reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the benzylic anion.

  • Add the desired electrophile to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by an appropriate method, such as column chromatography.

Visualizations

SNAr_Comparison cluster_OFT Octafluorotoluene Reactivity cluster_TFX This compound Reactivity OFT Octafluorotoluene Activated_Ring_OFT Highly Electron-Deficient Aromatic Ring OFT->Activated_Ring_OFT -CF₃ (strong EWG) - 5 F atoms (EWG) SNAr_OFT Facile SₙAr Activated_Ring_OFT->SNAr_OFT High Reactivity TFX This compound Less_Activated_Ring_TFX Less Electron-Deficient Aromatic Ring TFX->Less_Activated_Ring_TFX - 2 CH₃ (EDG) - 4 F atoms (EWG) Difficult_SNAr_TFX Difficult SₙAr Less_Activated_Ring_TFX->Difficult_SNAr_TFX Lower Reactivity

Caption: Comparison of factors influencing SNAr reactivity.

Reaction_Pathways cluster_SNAr Nucleophilic Aromatic Substitution cluster_Lithiation Side-Chain Lithiation (for TFX) Start Polyfluoroaromatic Compound SNAr_Step1 Nucleophilic Attack on Aromatic Ring Start->SNAr_Step1 Octafluorotoluene > This compound Lithiation_Step1 Deprotonation of Methyl Group Start->Lithiation_Step1 Only for this compound SNAr_Intermediate Meisenheimer Complex (Anionic Intermediate) SNAr_Step1->SNAr_Intermediate SNAr_Step2 Loss of Fluoride Leaving Group SNAr_Intermediate->SNAr_Step2 SNAr_Product Substituted Product SNAr_Step2->SNAr_Product Benzylic_Anion Benzylic Anion Lithiation_Step1->Benzylic_Anion Lithiation_Step2 Reaction with Electrophile Benzylic_Anion->Lithiation_Step2 Functionalized_Product Side-Chain Functionalized Product Lithiation_Step2->Functionalized_Product

Caption: Dominant reaction pathways for the two compounds.

Conclusion

References

A Comparative Guide to Validating the Purity of 2,3,5,6-Tetrafluoro-p-xylene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of 2,3,5,6-Tetrafluoro-p-xylene. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and the Importance of Purity

This compound is a fluorinated aromatic compound with increasing applications in the synthesis of high-performance polymers, liquid crystals, and pharmaceutical intermediates. Its unique electronic and physical properties, imparted by the fluorine atoms, make it a valuable building block in materials science and drug discovery.

The isomeric purity of this compound is critical, as even small amounts of impurities can significantly impact the properties and performance of the final products. Therefore, robust analytical methods are essential to accurately determine its purity and identify any potential contaminants. GC-MS is a widely used technique for this purpose due to its high sensitivity and ability to separate and identify volatile and semi-volatile compounds.

GC-MS Analysis of this compound

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of this compound from its potential impurities, followed by their unambiguous identification based on their mass-to-charge ratio (m/z).

Potential Impurities

A common synthetic route to this compound involves the methylation of 1,2,4,5-tetrafluorobenzene. Based on this synthesis, potential impurities may include:

  • 1,2,4,5-Tetrafluorobenzene: Unreacted starting material.

  • Methyl-2,3,5,6-tetrafluorobenzene: Mono-methylated intermediate.

  • Other xylene isomers: If the starting material contains other tetrafluorobenzene isomers.

  • Solvent residues: From the reaction and work-up steps.

Experimental Protocol for GC-MS Analysis

The following is a typical experimental protocol for the GC-MS analysis of this compound:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

GC-MS Parameters:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Expected Results

Under these conditions, this compound is expected to elute with a characteristic retention time. The mass spectrum will show a molecular ion peak (M+) at m/z 178, corresponding to its molecular weight.[1] Key fragment ions can also be used for confirmation.

Table 1: Expected GC-MS Data for this compound and Potential Impurities

CompoundPlausible Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1,2,4,5-Tetrafluorobenzene~ 5-7150131, 100
Methyl-2,3,5,6-tetrafluorobenzene~ 8-10164149, 145
This compound ~ 11-13 178 177, 163, 159 [1]

Note: Retention times are estimates and may vary depending on the specific instrument and conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR, particularly ¹⁹F qNMR, is a powerful primary method for determining the purity of fluorinated compounds. It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.

Advantages over GC-MS:

  • Primary method of measurement: Can provide a more accurate and direct measure of purity.

  • No discrimination based on volatility: Suitable for analyzing non-volatile impurities that would be missed by GC.

  • Structural information: Provides detailed structural information about impurities.

Disadvantages:

  • Lower sensitivity: Generally less sensitive than GC-MS, making it less suitable for trace impurity analysis.

  • Potential for signal overlap: Complex mixtures can lead to overlapping peaks, complicating quantification.

  • Higher instrumentation cost: NMR spectrometers are typically more expensive than GC-MS systems.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For a non-polar compound like this compound, reverse-phase HPLC would be the method of choice.

Advantages over GC-MS:

  • Suitable for non-volatile impurities: Can detect impurities that are not amenable to GC analysis.

  • Wide range of detectors: Different detectors (e.g., UV, DAD, MS) can be used to suit the analytical needs.

Disadvantages:

  • Lower resolution for isomers: May not provide the same level of resolution for closely related isomers as a high-resolution GC column.

  • UV detection limitations: this compound has a relatively weak UV chromophore, which may limit sensitivity with standard UV detectors.

  • Solvent consumption: HPLC typically uses larger volumes of solvents compared to GC.

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureGC-MSQuantitative NMR (¹⁹F qNMR)HPLC-UV/MS
Principle Separation by volatility and polarity, detection by massNuclear magnetic resonance of ¹⁹F nucleiSeparation by polarity, detection by UV absorbance or mass
Primary Use Identification and quantification of volatile/semi-volatile impuritiesAbsolute purity determinationSeparation and quantification of non-volatile/thermally labile compounds
Sensitivity High (ppm to ppb)Moderate (low %)Moderate to High (ppm)
Quantification Requires a reference standard for each compoundDirect quantification against an internal standardRequires a reference standard for each compound
Sample Throughput HighModerateHigh
Cost ModerateHighModerate

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for purity validation using GC-MS and the logical relationship for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Vortex s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject Sample s4->a1 Analysis Start a2 Separation on GC Column a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Identify Peaks by Retention Time a3->d1 Raw Data d2 Confirm Identity by Mass Spectrum d1->d2 d3 Calculate Purity and Impurity Levels d2->d3 end end d3->end Final Report Analytical_Technique_Selection start Purity Validation Required q1 Are impurities volatile? start->q1 q3 Are impurities thermally stable? q1->q3 No gcms Use GC-MS q1->gcms Yes q2 Is absolute quantification needed? qnmr Use qNMR q2->qnmr Yes hplc Use HPLC q2->hplc No q3->q2 No q3->hplc Yes

References

A Comparative Study of Polymers Synthesized from Fluorinated and Non-Fluorinated Xylenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis and performance of xylene-derived polymers, highlighting the impact of fluorination on their thermal, mechanical, and dielectric properties for advanced research and development applications.

The strategic incorporation of fluorine into polymer backbones can dramatically alter their physicochemical properties, leading to materials with enhanced performance characteristics suitable for demanding applications in electronics, aerospace, and biomedicine. This guide provides a comparative study of two classes of polymers synthesized from xylene-based precursors: Poly(p-xylylene) (PPX) and Poly(p-phenylene vinylene) (PPV), in their non-fluorinated and fluorinated forms. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting and developing materials with tailored properties.

Poly(p-xylylene) (PPX): A Tale of Two Parylenes

Poly(p-xylylene), commercially known as Parylene, is a high-performance conformal coating polymer synthesized from a p-xylene precursor. The non-fluorinated version, Parylene N, is a purely hydrocarbon polymer. Its fluorinated counterpart, Parylene F (also referred to as Parylene HT® or VT-4), specifically poly(α,α,α′,α′-tetrafluoro-p-xylylene), incorporates fluorine atoms on the ethylene bridges of the polymer backbone.[1][2] This fluorination leads to significant differences in their properties.

Data Presentation: Comparative Properties of Parylene N and Parylene F

The following tables summarize the key performance indicators for Parylene N and its fluorinated analog, Parylene F.

Table 1: Electrical Properties

PropertyParylene NParylene F (HT®/VT-4)Test Method
Dielectric Strength (V/mil) 7,000[3][4]5,400[3]ASTM D149
Dielectric Constant ASTM D150
@ 60 Hz2.65[3][4]2.21[3]
@ 1 kHz2.65[3][4]2.20[3]
@ 1 MHz2.65[3]2.17[3]
Dissipation Factor ASTM D150
@ 60 Hz0.0002[3][4]<0.0002[3]
@ 1 kHz0.0002[3][4]0.0020[3]
@ 1 MHz0.0006[3]0.0010[3]
Volume Resistivity (Ohm-cm) 8.8 x 10¹⁶1 x 10¹⁷ASTM D257
Surface Resistivity (Ohm/sq) 10¹³10¹⁶ASTM D257

Table 2: Mechanical Properties

PropertyParylene NParylene F (HT®)Test Method
Tensile Strength (psi) 6,50010,000[2]ASTM D882
Yield Strength (psi) 6,400-ASTM D882
Elongation at Break (%) 40>5[2]ASTM D882
Tensile Modulus (psi) 350,000-ASTM D882
Rockwell Hardness R80-ASTM D785
Coefficient of Friction (Static) 0.250.15ASTM D1894

Table 3: Thermal Properties

PropertyParylene NParylene F (HT®)
Melting Point (°C) 420-
Continuous Service Temperature in Air (°C) 60[5]350[5]
Continuous Service Temperature in Vacuum (°C) 220[5]450[5]
Glass Transition Temperature (°C) 60-70-
Thermal Conductivity (W/m·K) 0.126-

Table 4: Barrier Properties

PropertyParylene NParylene F (HT®)
Water Vapor Transmission (g·mil/100in²·24hr) 1.60.3
Gas Permeability (cc·mil/100in²·24hr·atm)
Nitrogen7.7[6]-
Oxygen39[6]42.4[6]
Carbon Dioxide214[6]-
Experimental Protocols

Synthesis via Chemical Vapor Deposition (CVD) Polymerization

The synthesis of both Parylene N and Parylene F is achieved through a solvent-free, room temperature chemical vapor deposition process, often referred to as the Gorham process.[7] This method ensures the formation of a highly conformal and pinhole-free polymer film.

Materials:

  • Parylene N: [2.2]Paracyclophane (dimer)

  • Parylene F: α,α,α′,α′-tetrafluoro-[2.2]paracyclophane (fluorinated dimer)

Apparatus: A standard parylene deposition system consists of three main sections: a vaporizer, a pyrolysis furnace, and a deposition chamber, all held under vacuum.[8]

Procedure:

  • Vaporization: The solid dimer precursor ([2.2]paracyclophane for Parylene N or its fluorinated analog for Parylene F) is placed in the vaporizer and heated to approximately 150-170°C under vacuum. This causes the dimer to sublime directly into a gaseous state.[7]

  • Pyrolysis: The dimer gas is then passed through a high-temperature pyrolysis furnace, typically heated to 650-700°C.[7][9] In this zone, the [2.2]paracyclophane dimer undergoes cleavage to form the reactive p-xylylene monomer (or its tetrafluorinated equivalent).

  • Deposition: The monomeric gas then enters the room-temperature deposition chamber. The monomers adsorb onto all exposed surfaces within the chamber and spontaneously polymerize, forming a thin, uniform, and conformal film of poly(p-xylylene).[8] The thickness of the film is controlled by the amount of initial dimer used.[7]

  • Trapping: Any unpolymerized monomer is drawn out of the deposition chamber and collected in a cold trap to prevent it from entering the vacuum pump.

Characterization Methods:

  • Dielectric Properties: Dielectric strength, dielectric constant, and dissipation factor are typically measured according to ASTM D149 and ASTM D150 standards, respectively, using an LCR meter on polymer films of known thickness.[3][4]

  • Mechanical Properties: Tensile strength, yield strength, elongation at break, and tensile modulus are determined using a universal testing machine following ASTM D882 procedures on free-standing polymer films.

  • Thermal Properties: Melting point and glass transition temperature are determined using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is used to assess thermal stability.

  • Barrier Properties: Water vapor and gas permeability are measured using standardized test methods such as ASTM E96 and ASTM F1249.[5]

Mandatory Visualization

Synthesis_of_Parylene cluster_vaporizer Vaporization (~150-170°C) cluster_pyrolysis Pyrolysis (650-700°C) cluster_deposition Deposition (Room Temp) Dimer [2.2]Paracyclophane (Solid Dimer) Monomer p-Xylylene (Reactive Monomer) Dimer->Monomer Sublimation & Cleavage Polymer Poly(p-xylylene) (Conformal Film) Monomer->Polymer Adsorption & Polymerization Gilch_Polymerization cluster_reaction Gilch Polymerization Monomer α,α'-Dihalo-p-xylene Polymer Poly(p-phenylene vinylene) Monomer->Polymer Base Potassium tert-butoxide Base->Polymer Base-induced elimination

References

A Comparative Analysis of the Dielectric Constant of 2,3,5,6-Tetrafluoro-p-xylene and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dielectric constant (ε), or relative permittivity, is a fundamental property of a solvent that quantifies its ability to separate opposite charges. It is a critical parameter in chemical and pharmaceutical research, influencing reaction rates, solubility, and the stability of molecules in solution. This guide provides a comparative overview of the dielectric constant of various common solvents.

Comparative Data of Dielectric Constants

The following table summarizes the dielectric constants of several common organic solvents at or near 20°C, providing a basis for comparison. The solvents are arranged in order of increasing dielectric constant.

SolventFormulaDielectric Constant (ε)Temperature (°C)
HexaneC₆H₁₄1.8825
CyclohexaneC₆H₁₂2.0220
Carbon TetrachlorideCCl₄2.2420
p-XyleneC₈H₁₀2.2720
TolueneC₇H₈2.3825
m-XyleneC₈H₁₀2.3720
BenzeneC₆H₆2.2820
o-XyleneC₈H₁₀2.5720
Diethyl Ether(C₂H₅)₂O4.3320
ChloroformCHCl₃4.8120
Ethyl AcetateCH₃COOC₂H₅6.0225
Tetrahydrofuran (THF)C₄H₈O7.5825
Dichloromethane (DCM)CH₂Cl₂8.9325
Acetone(CH₃)₂CO20.725
EthanolC₂H₅OH24.5525
MethanolCH₃OH32.7025
AcetonitrileCH₃CN37.520
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.6820
WaterH₂O80.120

Data sourced from multiple references.[3][4][5][6][7]

Experimental Protocol for Dielectric Constant Measurement

The dielectric constant of a liquid is typically determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.[8][9][10]

Objective: To determine the dielectric constant of a liquid solvent.

Apparatus:

  • Cylindrical or parallel plate capacitor cell

  • Digital Capacitance Meter

  • Beaker

  • The liquid sample to be tested

  • Reference liquid with a known dielectric constant (e.g., benzene)

  • Cleaning solvent (e.g., acetone)

Procedure:

  • Cell Preparation: Thoroughly clean the capacitor cell with a suitable solvent like acetone and ensure it is completely dry.

  • Capacitance in Air (C₀): Measure the capacitance of the empty, dry cell. This is the capacitance with air as the dielectric.

  • Capacitance with Liquid (C_liquid): Fill the cell with the liquid sample, ensuring the electrodes are fully immersed and there are no air bubbles between them. Measure the capacitance.

  • Calculation: The dielectric constant (ε) of the liquid is calculated as the ratio of the capacitance of the capacitor filled with the liquid to the capacitance of the empty capacitor:

    ε = C_liquid / C₀

For higher precision measurements:

  • A reference liquid with a well-established dielectric constant can be used for calibration.[11]

  • The setup can be enclosed in a temperature-controlled environment as the dielectric constant is temperature-dependent.

  • Measurements can be taken at various frequencies using an impedance analyzer to characterize the frequency-dependent dielectric properties.[12]

Logical Relationship of Dielectric Constant to Solvent Polarity

The dielectric constant is a good indicator of a solvent's polarity. A higher dielectric constant generally signifies a more polar solvent, which is more effective at stabilizing charges and solvating polar molecules and ions.

DielectricConstantPolarity Solvent Polarity vs. Dielectric Constant Low_ε Low Dielectric Constant (ε < 5) Nonpolar_Solvents e.g., Hexane, Toluene, p-Xylene Low_ε->Nonpolar_Solvents Medium_ε Intermediate Dielectric Constant (5 < ε < 20) Polar_Aprotic_Some e.g., THF, Ethyl Acetate Medium_ε->Polar_Aprotic_Some High_ε High Dielectric Constant (ε > 20) Polar_Protic_Aprotic e.g., Water, DMSO, Acetonitrile High_ε->Polar_Protic_Aprotic

Caption: Relationship between dielectric constant and solvent polarity.

References

Benchmarking the performance of 2,3,5,6-Tetrafluoro-p-xylene in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of a catalytic reaction. While 2,3,5,6-Tetrafluoro-p-xylene is recognized for its unique physicochemical properties, including high thermal stability and chemical resistance, a comprehensive search of publicly available scientific literature reveals a significant gap in data benchmarking its performance as a solvent in specific catalytic reactions against other alternatives.

Currently, there is a lack of published studies that provide detailed quantitative comparisons, experimental protocols, and mechanistic pathways for catalytic processes conducted in this compound. The existing literature primarily focuses on the synthesis and physical characterization of this fluorinated aromatic compound, with some general mentions of its potential applications as a specialized solvent.

This guide, therefore, cannot present a direct comparison of this compound with other solvents based on experimental data from specific catalytic reactions. Instead, it will provide a general overview of the properties of fluorinated solvents and their potential implications in catalysis, which may offer a theoretical framework for considering the use of this compound.

General Properties of Fluorinated Solvents in Catalysis

Fluorinated solvents, as a class, exhibit several characteristics that can be advantageous in catalytic applications. These properties stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.

Key characteristics include:

  • High Thermal and Chemical Stability: Fluorinated compounds are often resistant to degradation at high temperatures and in harsh chemical environments, which can be beneficial for catalytic reactions requiring forcing conditions.

  • Unique Solubility Profiles: They can exhibit miscibility with a range of organic solvents and can also form distinct fluorous phases, enabling biphasic catalysis for facile catalyst separation and recycling.

  • Gas Solubility: Fluorinated solvents often have a high capacity for dissolving gases, which can be advantageous in reactions involving gaseous reactants like hydrogen or oxygen.

  • Inertness: The C-F bond is generally unreactive, minimizing solvent participation in undesired side reactions.

Potential Catalytic Applications for Benchmarking

Given the properties of fluorinated solvents, this compound could potentially be benchmarked in a variety of catalytic reactions where such characteristics are desirable. These could include:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): The inertness and thermal stability of fluorinated solvents can be beneficial in these palladium-catalyzed reactions. A comparative study could evaluate reaction yields, catalyst turnover numbers, and product purity against commonly used solvents like toluene, dioxane, and DMF.

  • Oxidation Reactions: The high gas solubility could enhance the efficiency of aerobic oxidations. A comparison with solvents like acetonitrile or acetic acid would be informative.

  • Hydrogenation Reactions: Similar to oxidations, the ability to dissolve hydrogen could be advantageous.

Experimental Workflow for Benchmarking

For researchers interested in evaluating the performance of this compound, a general experimental workflow is proposed below. This workflow can be adapted for any specific catalytic reaction.

G cluster_0 Phase 1: Catalyst and Reaction Selection cluster_1 Phase 2: Solvent Comparison Setup cluster_2 Phase 3: Execution and Analysis cluster_3 Phase 4: Data Evaluation A Select Model Catalytic Reaction B Choose Standard Catalyst System A->B C Define Solvent Set: - this compound - Standard Solvents (e.g., Toluene, THF) B->C D Establish Identical Reaction Conditions: - Temperature - Pressure - Reactant Concentrations - Catalyst Loading C->D E Run Parallel Reactions D->E F Monitor Reaction Progress (e.g., GC, HPLC) E->F G Isolate and Characterize Products F->G H Calculate Key Performance Metrics: - Yield - Selectivity - Turnover Number (TON) - Turnover Frequency (TOF) G->H I Compare Data in Tabular Format H->I

Caption: A generalized workflow for benchmarking the performance of a novel solvent in a catalytic reaction.

Conclusion

While this compound presents intriguing possibilities as a solvent in catalysis due to its fluorinated nature, the current body of scientific literature does not provide the necessary data to create a comprehensive comparison guide. The information presented here is intended to provide a foundational understanding of the potential benefits of fluorinated solvents and to propose a framework for future research that could benchmark the performance of this specific compound. Researchers and drug development professionals are encouraged to conduct their own comparative studies to determine the efficacy of this compound within their specific catalytic systems.

Safety Operating Guide

Navigating the Disposal of 2,3,5,6-Tetrafluoro-p-xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2,3,5,6-Tetrafluoro-p-xylene, a fluorinated aromatic compound, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential safety information and a step-by-step approach to its proper disposal.

Immediate Safety and Handling

Before proceeding with disposal, it is imperative to be aware of the hazards associated with this compound. This compound is classified as a flammable solid and can cause skin and eye irritation, as well as respiratory irritation[1]. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].

Quantitative Hazard Data

For a quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable solidsDangerH228: Flammable solid
Skin corrosion/irritationWarningH315: Causes skin irritation
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationWarningH335: May cause respiratory irritation

Data sourced from PubChem CID 136549[1]

Step-by-Step Disposal Protocol

While specific institutional guidelines may vary, the following protocol outlines the general steps for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions[2]. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's safety guidelines.

2. Containerization and Labeling:

  • Collect the waste in a clearly labeled, compatible container. The container should be in good condition and have a secure lid.

  • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Flammable Solid," "Irritant"), and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[3][4].

4. Consultation and Documentation:

  • Crucially, consult your institution's Environmental Health and Safety (EHS) office or designated safety officer. They will provide specific guidance based on local, state, and national regulations.

  • Maintain accurate records of the amount of waste generated and its disposal date.

5. Professional Disposal:

  • The disposal of fluorinated organic compounds like this compound requires specialized treatment due to the high stability of the carbon-fluorine bond[5].

  • High-temperature incineration is a common and effective method for the destruction of such compounds[5][6]. However, this must be carried out by a licensed hazardous waste disposal company. Incomplete combustion can lead to the formation of other hazardous byproducts[5].

  • Another option for disposal is a hazardous waste landfill, which provides containment to prevent environmental release[6].

  • Your EHS office will arrange for the pickup and disposal by a certified vendor.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

start Start: Waste Generation identify Identify as Hazardous Waste start->identify segregate Segregate Waste identify->segregate containerize Properly Containerize & Label segregate->containerize store Store in Designated Area containerize->store consult Consult EHS/Safety Officer store->consult vendor Arrange Professional Disposal (e.g., Incineration) consult->vendor document Document Disposal vendor->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 2,3,5,6-Tetrafluoro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3,5,6-Tetrafluoro-p-xylene, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound, a flammable solid and an irritant to the skin, eyes, and respiratory system.

Glove Selection

Due to its classification as an aromatic hydrocarbon, specific glove materials are required to ensure adequate protection. Nitrile gloves are not recommended due to their poor resistance to this class of chemicals.

Glove MaterialRecommendationBreakthrough Time
Viton® Excellent> 8 hours (estimated for aromatic hydrocarbons)
Butyl Rubber Fair to GoodShorter breakthrough time than Viton®; suitable for shorter duration tasks. Not recommended for prolonged contact with aromatic hydrocarbons.
Nitrile Not RecommendedPoor resistance to aromatic hydrocarbons.[1]

Note: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately.

Eye and Face Protection

Chemical splash goggles are mandatory when handling this compound. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Body Protection

A flame-retardant and chemically resistant lab coat or apron must be worn. For larger quantities or in situations with a high risk of splashing, chemically resistant coveralls are recommended.

Respiratory Protection

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a respirator is required, a full-face respirator with an organic vapor cartridge is appropriate, given the chemical's boiling point is above 65°C.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is accessible.

    • Designate a specific waste container for this compound waste.

  • Personal Protective Equipment (PPE) Donning:

    • Don the appropriate PPE as outlined in Section 1, ensuring a proper fit.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use non-sparking tools to prevent ignition sources.

    • Ground and bond all containers and equipment to prevent static discharge.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound in a flammable liquids cabinet.

    • Remove and dispose of PPE as outlined in the disposal plan (Section 3).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification

This compound is a halogenated organic compound and should be treated as hazardous waste. While not specifically listed as a P-listed waste, its hazardous characteristics necessitate careful disposal. As a halogenated compound, it falls under specific EPA regulations.

Waste TypeEPA Waste Code (Anticipated)Disposal Procedure
Unused/Expired this compoundD001 (Ignitable), Potentially F-listed if a spent solventCollect in a clearly labeled, sealed, and chemically compatible container.
Contaminated Solids (e.g., gloves, absorbent pads)D001 (Ignitable), Potentially F-listed if from a spent solventPlace in a sealed, labeled container separate from liquid waste.
Contaminated SharpsN/ADispose of in a designated sharps container.
Step-by-Step Disposal Procedure
  • Segregation:

    • Collect all this compound waste in dedicated, properly labeled hazardous waste containers. Do not mix with other waste streams.

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Ignitable").

  • Pickup and Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Safety Diagram

The following diagram illustrates the essential steps and safety precautions for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_equipment Assemble Equipment prep_fume_hood->prep_equipment prep_fire_ext Locate Fire Extinguisher prep_equipment->prep_fire_ext prep_waste Designate Waste Container prep_fire_ext->prep_waste ppe_don Don Gloves, Goggles, Face Shield, Lab Coat prep_waste->ppe_don handle_in_hood Work in Fume Hood ppe_don->handle_in_hood handle_tools Use Non-Sparking Tools handle_in_hood->handle_tools handle_grounding Ground Equipment handle_tools->handle_grounding post_decon Decontaminate Surfaces handle_grounding->post_decon post_store Store or Dispose post_decon->post_store post_ppe_doff Doff and Dispose PPE post_store->post_ppe_doff disp_segregate Segregate Waste post_store->disp_segregate post_wash Wash Hands post_ppe_doff->post_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluoro-p-xylene
Reactant of Route 2
2,3,5,6-Tetrafluoro-p-xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.